ML281
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Potent and Selective STK33 Inhibitor: A Technical Guide to the Mechanism of Action of ML281
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. It includes a summary of its inhibitory activity, a discussion of its impact on downstream signaling pathways, and a critical evaluation of its effects on cancer cell viability, particularly in the context of KRAS dependency. This guide also compiles detailed experimental protocols for key assays used to characterize this compound and presents signaling pathways and experimental workflows as visual diagrams to facilitate understanding.
Core Mechanism of Action: Potent and Selective Inhibition of STK33
This compound is a quinoxalinone derivative that demonstrates potent, low-nanomolar inhibition of the serine/threonine kinase STK33. In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 14 nM against purified recombinant STK33. This inhibitory activity is highly selective. This compound shows a 550-fold greater selectivity for STK33 over Aurora B kinase (AurB) and over 700-fold selectivity against Protein Kinase A (PKA).
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantitatively assessed through various biochemical assays. The following table summarizes the key inhibitory metrics for this compound against its primary target, STK33, and other related kinases.
| Target Kinase | IC50 (nM) | Selectivity vs. STK33 | Reference |
| STK33 | 14 | - | **** |
| Aurora B (AurB) | ~7,700 | 550-fold | |
| Protein Kinase A (PKA) | >10,000 | >700-fold |
Downstream Signaling Pathways Modulated by this compound
STK33 has been implicated in several cellular signaling pathways, and the inhibitory action of this compound is expected to modulate these downstream events. While the complete signaling network of STK33 is still under investigation, studies have suggested its involvement in pathways related to cell survival and proliferation.
One proposed pathway involves the regulation of apoptosis. Research suggests that STK33 may play a role in suppressing the pro-apoptotic protein BAD through the phosphorylation of ribosomal protein S6 (RPS6), a component of the mTOR signaling pathway. Inhibition of STK33 by this compound could, therefore, lead to decreased phosphorylation of RPS6 and subsequent de-repression of BAD, promoting apoptosis.
The following diagram illustrates the proposed STK33 signaling pathway that is inhibited by this compound.
The Discovery and Development of ML281: A Potent and Selective STK33 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, development, and characterization of ML281, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). Initially identified through high-throughput screening, this compound emerged as a valuable chemical probe for elucidating the cellular functions of STK33. This document details the biochemical and cellular assays employed to characterize this compound, its kinase selectivity profile, and its effects on cancer cell lines. Furthermore, it explores the known signaling pathways involving STK33 and provides detailed experimental protocols to enable further research in this area.
Introduction
Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family, although it lacks a canonical calcium/calmodulin-binding domain.[1] Early research using RNA interference (RNAi) suggested that STK33 is essential for the survival of cancer cells harboring KRAS mutations, positioning it as a potential therapeutic target for a significant patient population.[2][3] This "synthetic lethal" relationship implied that inhibiting STK33 could selectively kill KRAS-dependent cancer cells while sparing normal tissues.[2]
This initial promise spurred efforts to identify small-molecule inhibitors of STK33. A high-throughput screening campaign of the Molecular Libraries Small Molecule Repository (MLSMR) was initiated to find such compounds.[4] This effort led to the discovery of this compound, a potent and selective inhibitor of STK33.[4] Subsequent studies with this compound and other STK33 inhibitors, however, challenged the initial synthetic lethality hypothesis, revealing that inhibition of STK33 kinase activity did not selectively kill KRAS-dependent cancer cells.[4][5] Despite this, this compound remains a critical tool for investigating the diverse biological roles of STK33.
This guide will delve into the technical details of this compound's discovery and characterization, providing researchers with the necessary information to utilize this chemical probe effectively and to build upon the existing body of knowledge surrounding STK33.
Discovery and Synthesis of this compound
The discovery of this compound began with a high-throughput screen of 321,811 compounds from the MLSMR library to identify inhibitors of STK33.[6] This screen identified several hit compounds, including a quinoxalinone derivative that was selected for optimization due to its synthetic tractability and selectivity against Protein Kinase A (PKA) and Aurora B (AurB).[6] Extensive structure-activity relationship (SAR) studies were performed on this quinoxalinone scaffold, ultimately leading to the development of this compound.[4]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the primary publication by Weïwer et al. (2012) in ACS Medicinal Chemistry Letters. While the full supplementary document is not publicly available, the general synthetic scheme involves the reaction of a quinoxalinone core with a substituted phenyl ring.[6]
Biochemical Characterization
This compound was extensively characterized to determine its potency, selectivity, and physicochemical properties.
Potency and Selectivity
This compound is a potent inhibitor of STK33 with a half-maximal inhibitory concentration (IC50) of 14 nM.[7] Its selectivity was assessed against a panel of other kinases, demonstrating a favorable profile.
| Kinase | IC50 (nM) | Selectivity vs. STK33 |
| STK33 | 14 | - |
| PKA | >10,000 | >700-fold |
| AurB | 7,700 | 550-fold |
| Table 1: Potency and Selectivity of this compound |
Further kinase profiling of this compound at a concentration of 1 µM against a panel of 83 diverse kinases revealed a high degree of selectivity. The only other kinases in this panel that were inhibited by more than 25% were FLT3 and KDR (VEGF R2).[5]
Physicochemical Properties
The physicochemical properties of this compound were also evaluated to assess its suitability as a chemical probe.
| Property | Value |
| Solubility (PBS) | 5.8 µM |
| Human Plasma Protein Binding | 99.6% |
| Mouse Plasma Protein Binding | 99.9% |
| Human Plasma Stability (% remaining after 5h) | 80.3% |
| Mouse Plasma Stability (% remaining after 5h) | 10.0% |
| Table 2: Physicochemical Properties of this compound |
Cellular Characterization
The cellular activity of this compound was investigated in various cancer cell lines to assess its impact on cell viability, particularly in the context of KRAS dependency.
Effect on KRAS-Dependent and -Independent Cell Lines
Contrary to the initial hypothesis, this compound did not exhibit synthetic lethality in KRAS-dependent cancer cell lines. At concentrations up to 10 µM, this compound had no significant effect on the viability of either KRAS-dependent (NOMO-1, SKM-1) or KRAS-independent (THP-1, U937) acute myeloid leukemia (AML) cell lines.[5][6]
Effect on NCI-H446 Small Cell Lung Carcinoma Cells
In contrast to its lack of effect in the AML cell lines, this compound was shown to suppress the viability of NCI-H446 small cell lung carcinoma cells. Treatment with 10 µM this compound for 72 hours resulted in a reduction in cell viability.[7]
STK33 Signaling Pathway
The signaling pathways in which STK33 participates are not fully elucidated, but several downstream effectors have been identified.
STK33 has been shown to be involved in several cellular processes:
-
ERK2 Signaling: In colorectal cancer cells, STK33 can phosphorylate and activate ERK2, a key component of the MAPK signaling pathway that promotes cell proliferation.[8]
-
Regulation of Apoptosis: The initial synthetic lethality studies suggested that STK33 suppresses apoptosis in KRAS-dependent cells by regulating the phosphorylation of Ribosomal Protein S6 (RPS6) and the pro-apoptotic protein BAD.[2]
-
Cytoskeletal Dynamics: STK33 can phosphorylate the intermediate filament protein vimentin, specifically in its non-alpha-helical head domain.[7][8][9] This suggests a role for STK33 in regulating cytoskeletal dynamics, which is crucial for processes like cell migration and division.[1]
Experimental Protocols
This section provides detailed protocols for key experiments used in the characterization of this compound.
STK33 Kinase Activity Assay (ADP-Glo™)
This assay quantifies STK33 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human STK33 (N-terminal GST tag, expressed in Sf9 insect cells)
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 10 mM MOPS pH 7.0, 300 µM EDTA, 0.5% (v/v) Glycerol, 0.001% (v/v) Brij-35, 0.1 mg/ml BSA, 0.01% (v/v) beta-mercaptoethanol
-
ATP/Mg Solution: 250 µM ATP, 50 mM MgAc₂ in assay buffer
-
White, opaque 384-well or 1536-well plates
Procedure:
-
Add 2 µL of assay buffer to all wells except the no-enzyme control wells.
-
Add 2 µL of a solution containing 50 nM STK33 and 0.5 mg/ml MBP in assay buffer to all other wells.
-
Add this compound or other test compounds (typically 25 nL of a DMSO stock solution) to the appropriate wells and pre-incubate with the enzyme for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 0.5 µL of the ATP/Mg solution.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and measure the luminescence using the ADP-Glo™ Assay kit according to the manufacturer's instructions. Luminescence is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., NOMO-1, SKM-1, THP-1, U937, NCI-H446)
-
Appropriate cell culture medium and serum
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in their respective growth medium. For example, AML cell lines are often seeded at 5,000 to 20,000 cells per well in a 96-well plate.
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Add various concentrations of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.
-
Incubate the plates for the desired period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
Conclusion
This compound is a potent and selective inhibitor of STK33 that has been instrumental in refining our understanding of this kinase. While the initial hypothesis of synthetic lethality in KRAS-dependent cancers was not substantiated by studies using this compound, this chemical probe has opened up new avenues of investigation into the roles of STK33 in other cellular processes, including MAPK signaling and cytoskeletal regulation. The data and protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals seeking to further explore the biology of STK33 and its potential as a therapeutic target in various diseases.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]
- 3. mycalpharm.com [mycalpharm.com]
- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
ML281: A Potent and Selective STK33 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML281 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed information on its physicochemical characteristics, its inhibitory effects on STK33, and its impact on cellular signaling pathways. Furthermore, this guide outlines representative experimental protocols for the characterization of this compound and visualizes key biological pathways and experimental workflows, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound is a quinoxalinone-based compound with a molecular formula of C22H19N3O2S.[1][2] Its chemical structure is characterized by a central quinoxalinone core linked to an N-(4-isopropylphenyl)thiophene-2-carboxamide moiety.
Chemical Structure:
-
IUPAC Name: N-[2-(3,4-dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide[1]
-
SMILES: CC(C)c1cc(c(nc(c2ccsc2)=O)cc1)c1nc2ccccc2[nH]c1=O
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C22H19N3O2S | [1][2] |
| Molecular Weight | 389.47 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥ 38.95 mg/mL (100 mM) | [1] |
| DMF: 33 mg/mL | [4] | |
| Ethanol: Insoluble | ||
| Water: Insoluble |
Biological Activity
Inhibition of STK33
This compound is a highly potent inhibitor of STK33 with a reported half-maximal inhibitory concentration (IC50) of 14 nM in in vitro kinase assays.[1][2][3]
Inhibitory Activity:
| Target | IC50 | Selectivity | Reference |
| STK33 | 14 nM | [1][2][3] | |
| PKA | >10,000 nM | >700-fold vs. STK33 | [1] |
| Aurora B | ~7,700 nM | ~550-fold vs. STK33 | [1] |
Effects on Cellular Signaling
The precise signaling network downstream of STK33 is an area of active investigation. Some studies suggest a role for STK33 in phosphorylating and activating ERK2.[5] Other research has pointed to a potential, albeit controversial, link between STK33 and the phosphorylation of ribosomal protein S6 (RPS6), a downstream effector of the mTOR pathway.[6] The proposed, though debated, pathway involves STK33 influencing the activity of p70S6K, which in turn phosphorylates RPS6. Additionally, STK33 has been implicated in the regulation of the pro-apoptotic protein BAD through a signaling cascade that may involve RPS6.[4][7]
Effects on Cell Viability
This compound has been shown to suppress the viability of certain cancer cell lines. For instance, treatment of NCI-H446 small cell lung carcinoma cells with 10 µM this compound for 72 hours resulted in a reduction in cell viability.[2][3]
Experimental Protocols
In Vitro STK33 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.
Objective: To determine the IC50 of this compound against STK33.
Materials:
-
Recombinant STK33 enzyme
-
Suitable kinase substrate (e.g., a generic peptide substrate like CREBtide)[8]
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the STK33 enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Representative Protocol)
This protocol is a representative example based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To assess the effect of this compound on the viability of NCI-H446 cells.
Materials:
-
NCI-H446 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed NCI-H446 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or DMSO (vehicle control) for 72 hours.[2][3]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of STK33. Its high potency and selectivity make it a useful tool for elucidating the role of STK33 in cellular processes and disease, particularly in the context of cancer. This technical guide provides a foundational understanding of this compound's chemical and biological properties and offers standardized protocols for its investigation, thereby facilitating further research into the therapeutic potential of STK33 inhibition.
References
- 1. ML 281 | Other Kinases | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. researchgate.net [researchgate.net]
ML281: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the kinase selectivity profile of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). This compound has been identified as a valuable chemical probe for studying the cellular functions of STK33. This guide presents available quantitative data, detailed experimental methodologies for kinase inhibition assays, and visual representations of the relevant signaling pathways.
Executive Summary
This compound is a quinoxalinone-based, low-nanomolar inhibitor of STK33 with a reported IC50 of 14 nM.[1][2][3] It exhibits a high degree of selectivity across the kinome. Profiling against a panel of 83 kinases demonstrated that at a concentration of 1 µM, this compound inhibits only two other kinases, FMS-like tyrosine kinase 3 (FLT3) and Kinase Insert Domain Receptor (KDR, also known as VEGFR2), by more than 25%. This selective profile makes this compound a critical tool for elucidating the specific roles of STK33 in cellular processes, particularly in the context of KRAS-dependent cancers, although its role in this area is a subject of ongoing research.[4]
Kinase Selectivity Profile of this compound
The selectivity of this compound has been a key focus of its characterization. While the complete quantitative data from the 83-kinase panel screening is not publicly available in the primary literature, the key findings highlight its specificity for STK33.
Table 1: Summary of this compound Kinase Inhibition Data
| Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Selectivity Fold (over STK33) | Reference |
| STK33 | 14 | - | 1 | [1][2][3] |
| FLT3 | Not Reported | >25% | Not Reported | |
| KDR (VEGFR2) | Not Reported | >25% | Not Reported | |
| Aurora B (AurB) | Not Reported | - | 550 | [1] |
| PKA | Not Reported | - | >700 | [1] |
Note: The detailed quantitative inhibition data for the full 83-kinase panel is cited as being in the supporting information of Weïwer M, et al. ACS Med Chem Lett. 2012;3(12):1034-1038, which is not readily accessible.
Experimental Protocols: Kinase Inhibition Assays
The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like this compound. A common method for such profiling is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.
Principle of the LanthaScreen™ TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase. The assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated, the binding of the terbium-labeled antibody brings it in close proximity to the fluorescein label on the substrate. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal. An inhibitor will prevent substrate phosphorylation, thus reducing the FRET signal.
Materials and Reagents
-
Recombinant human STK33, FLT3, or KDR kinase
-
Appropriate kinase substrate (e.g., a generic peptide or a specific protein)
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence measurements
Assay Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of a detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg2+, thus inhibiting further kinase activity.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways of STK33 and the primary off-target kinases of this compound, FLT3 and KDR.
STK33 Signaling Pathway
STK33 has been implicated in cellular processes relevant to cancer, particularly in the context of KRAS mutations. However, its precise role as a synthetic lethal partner with oncogenic KRAS is a subject of debate in the scientific community.[4][5][6]
References
- 1. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of STK33 in KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine kinase 33 (STK33) has been the subject of intense investigation and considerable debate as a potential therapeutic target in cancers driven by mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS). Initially identified as a synthetic lethal partner of mutant KRAS, STK33 held promise as a novel target for a notoriously challenging-to-drug oncogene. However, subsequent research has yielded conflicting results, creating a complex and nuanced understanding of STK33's role. This technical guide provides an in-depth review of the core findings, experimental methodologies, and signaling pathways related to STK33 in the context of KRAS-mutant cancers. It aims to equip researchers and drug development professionals with a comprehensive understanding of the current landscape and future directions in this field.
The Initial Promise: Synthetic Lethality with Mutant KRAS
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, offers a promising therapeutic window for cancer treatment. Targeting a gene that is synthetically lethal with a cancer-specific mutation, such as in KRAS, could selectively kill tumor cells while sparing normal tissues.
In a seminal study, high-throughput RNA interference (RNAi) screens identified STK33 as a gene whose suppression was selectively lethal to cancer cells dependent on mutant KRAS for their survival.[1][2][3] This effect was observed across various cancer types, suggesting a fundamental dependency. The initial proposed mechanism suggested that STK33 promotes cancer cell viability through a kinase-dependent pathway that suppresses mitochondrial apoptosis by regulating S6K1 and the pro-apoptotic protein BAD.[1][3][4]
Conflicting Evidence and the Kinase Activity Debate
Despite the initial excitement, subsequent studies failed to consistently replicate the synthetic lethal relationship between STK33 and mutant KRAS.[2][5][6] These conflicting findings have been a central theme in the STK33-KRAS story.
A key point of contention revolves around the necessity of STK33's kinase activity. While the initial studies suggested that the kinase function of STK33 was crucial, later research using selective small-molecule inhibitors of STK33 did not show selective killing of KRAS-mutant cancer cells.[5][7][8] This discrepancy suggested that either STK33's role in KRAS-mutant cancer is independent of its kinase activity, or that the initial RNAi findings were due to off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of STK33 inhibition on the viability of KRAS-mutant and KRAS-wildtype cancer cell lines.
Table 1: Effect of STK33 Knockdown on Cell Viability
| Cell Line | KRAS Status | Method | Effect on Viability | Reference |
| Various | Mutant | shRNA | Decreased | Scholl et al., 2009 |
| AML cell lines (NOMO-1, SKM-1) | Mutant | siRNA | No effect | Babij et al., 2011[5] |
| Broad panel | Mutant & WT | siRNA screen | No selective effect | Babij et al., 2011[5] |
Table 2: Effect of Small-Molecule Inhibitors of STK33 Kinase Activity on Cell Viability
| Inhibitor | Cell Lines | KRAS Status | Effect on Viability | Reference |
| 145 potent inhibitors | AML cell lines (NB4, SKM-1) | Mutant | No selective inhibition | Babij et al., 2011[5] |
| BRD-8899 | Various | Mutant | No effect | Luo et al., 2012[7] |
| ML281 | Various | Mutant | No selective killing | Weïwer et al., 2012[8] |
An Alternative Hypothesis: The Role of Protein Stability and HSP90
A potential resolution to the conflicting findings emerged from research implicating the heat shock protein 90 (HSP90) chaperone complex in the stability of STK33. This work demonstrated that STK33 is a client protein of the HSP90/CDC37 chaperone complex.[9][10]
Pharmacological inhibition of HSP90 was shown to induce the proteasome-mediated degradation of STK33, leading to apoptosis preferentially in KRAS-mutant cancer cells.[9][10] This suggests that the requirement for STK33 in these cells may be linked to its overall protein levels rather than solely its kinase activity. The degradation of the entire STK33 protein, as achieved through HSP90 inhibition, may have a different biological outcome than the inhibition of its kinase domain by small molecules.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways
The signaling network involving STK33 and KRAS is not fully elucidated and is subject to the ongoing debate. Below are graphical representations of the initially proposed pathway and the subsequent model involving HSP90.
Experimental Workflow for Investigating STK33 Function
The following diagram outlines a typical experimental workflow used to investigate the role of STK33 in KRAS-mutant cancer.
Detailed Experimental Protocols
RNA Interference (RNAi)
-
Objective: To knockdown the expression of STK33 and assess the impact on cell viability.
-
Methodology:
-
siRNA (Small interfering RNA): Transient knockdown of STK33 is achieved by transfecting cancer cell lines with siRNAs targeting STK33 mRNA. A non-targeting control siRNA is used as a negative control. Transfection is typically performed using lipid-based reagents. Cell viability is assessed 48-96 hours post-transfection using assays such as CellTiter-Glo.
-
shRNA (Short hairpin RNA): For stable knockdown, lentiviral vectors expressing shRNAs targeting STK33 are used to transduce cancer cell lines. Following transduction, cells are selected with an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive STK33 knockdown. The efficiency of knockdown is confirmed by Western blot or qPCR.
-
Small-Molecule Inhibitor Assays
-
Objective: To assess the effect of inhibiting STK33 kinase activity on cancer cell viability.
-
Methodology:
-
Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the STK33 inhibitor.
-
A vehicle control (e.g., DMSO) is used as a negative control.
-
Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays like CellTiter-Glo or MTS assays.
-
IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated to determine the potency of the compound.
-
HSP90 Inhibition and STK33 Degradation
-
Objective: To determine if HSP90 inhibition leads to STK33 degradation and induces apoptosis.
-
Methodology:
-
KRAS-mutant and wildtype cancer cell lines are treated with HSP90 inhibitors (e.g., 17-AAG, PU-H71) at various concentrations and for different durations.
-
Cell lysates are collected and subjected to Western blot analysis to detect the protein levels of STK33, HSP90, and markers of apoptosis such as cleaved PARP.
-
To confirm proteasome-mediated degradation, cells can be co-treated with an HSP90 inhibitor and a proteasome inhibitor (e.g., MG132) to see if STK33 degradation is rescued.
-
Current Understanding and Future Directions
The role of STK33 in KRAS-mutant cancer remains an area of active research and debate. The current consensus is that direct inhibition of STK33's kinase activity alone is not a viable therapeutic strategy for these cancers.[5][7] However, the findings related to HSP90-mediated degradation of STK33 suggest that the complete removal of the STK33 protein may be required to elicit an anti-cancer effect.[9][10]
Future research in this area should focus on:
-
Targeted Protein Degradation: The development of STK33-specific proteolysis-targeting chimeras (PROTACs) or molecular glues could provide a more direct way to test the hypothesis that the degradation of STK33, rather than just the inhibition of its kinase activity, is synthetically lethal with mutant KRAS.[11]
-
Elucidating Non-Kinase Functions: Further investigation into the potential non-catalytic roles of STK33 is warranted.[11] Disordered protein domains within STK33 may mediate protein-protein interactions that are critical for its function in KRAS-driven cancers.[11]
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to STK33-targeting therapies will be crucial for any potential clinical translation.
References
- 1. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]
- 2. Synthetic Lethal Vulnerabilities in KRAS-Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal interaction between oncogenic KRAS dependency and STK33 suppression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to ML281: A Potent and Selective STK33 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1] Initially identified through a high-throughput screen, this quinoxalinone derivative has been instrumental in probing the biological functions of STK33, particularly in the context of KRAS-mutant cancers. This technical guide provides a comprehensive overview of the publicly available data for this compound, including its chemical properties, bioactivity, experimental protocols, and its role in cellular signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white solid compound with a molecular weight of 389.47 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.
| Identifier | Value |
| PubChem CID | 53383876 |
| CAS Number | 1404437-62-2 |
| Molecular Formula | C22H19N3O2S |
| Molecular Weight | 389.47 g/mol [1] |
| IUPAC Name | N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide |
| SMILES | CC(C)c1ccc(NC(=O)c2cccs2)c(c1)-c1nc2ccccc2[nH]c1=O |
| Physical Property | Value |
| Appearance | White to off-white solid[1] |
| Solubility | DMSO: 100 mg/mL (256.76 mM)[1] |
Bioactivity and Selectivity
This compound is a highly potent inhibitor of STK33 with a reported IC50 of 14 nM in a purified recombinant enzyme assay.[1] Its selectivity has been profiled against other kinases, demonstrating a greater than 700-fold selectivity over Protein Kinase A (PKA) and a 550-fold selectivity over Aurora B kinase.[1]
Quantitative Bioassay Data
The following table summarizes the key in vitro bioactivity data for this compound from PubChem and other sources.
| Target | Assay Type | Result (IC50) | PubChem AID |
| STK33 | Biochemical Kinase Assay | 14 nM | 588591 |
| PKA | Biochemical Kinase Assay | >10,000 nM | - |
| Aurora B | Biochemical Kinase Assay | 7,700 nM | - |
A noteworthy finding is that despite its potent inhibition of STK33, this compound did not exhibit synthetic lethality in KRAS-dependent cancer cell lines at concentrations up to 10 μM.[2][3] However, it has been shown to suppress the viability of NCI-H446 small cell lung carcinoma cells at a concentration of 10 μM over 72 hours.[1]
Experimental Protocols
Primary STK33 Biochemical Kinase Assay (Adapted from PubChem AID: 588591)
This protocol describes a luminogenic kinase assay to measure the activity of STK33 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant STK33 enzyme
-
ATP
-
Substrate (e.g., a generic kinase substrate peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in DMSO.
-
Add 5 µL of the STK33 enzyme solution to each well of a 384-well plate.
-
Add 2 µL of the diluted test compound to the wells.
-
Initiate the kinase reaction by adding 3 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for STK33.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (Adapted from MedChemExpress)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
NCI-H446 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well plates
Procedure:
-
Seed NCI-H446 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., up to 10 μM) for 72 hours.[1]
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plate for a few minutes to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and plot the data to determine any dose-dependent effects on cell viability.
Signaling Pathways
The investigation of this compound's biological effects has provided insights into the signaling pathways involving STK33, particularly in the context of KRAS-mutant cancers. While the role of STK33 in this context is still under investigation, several key interactions and pathways have been proposed.
STK33 and KRAS-Dependent Apoptosis Regulation
Initial studies suggested that STK33 is essential for the survival of KRAS-dependent cancer cells.[3] The proposed mechanism involves the suppression of apoptosis through a pathway involving Ribosomal Protein S6 Kinase 1 (S6K1) and the pro-apoptotic protein BAD.[2][3] In this model, STK33 is thought to be required for the phosphorylation and inactivation of BAD by S6K1, thereby preventing apoptosis.
Caption: Proposed STK33 signaling in KRAS-mutant cells.
STK33 and HSP90 Interaction
Further research has revealed that STK33 is a client protein of the HSP90/CDC37 chaperone complex.[4] This interaction is crucial for the stability of the STK33 protein. Inhibition of HSP90 leads to the degradation of STK33, suggesting an alternative approach to target this kinase.[4]
Caption: Chaperone-dependent stability of STK33.
Experimental Workflow for STK33 Inhibitor Screening
The discovery of this compound was the result of a systematic high-throughput screening campaign. The general workflow for such a screen is outlined below.
Caption: Workflow for STK33 inhibitor discovery.
Conclusion
This compound is a valuable chemical probe for studying the biology of STK33. Its high potency and selectivity make it a useful tool for dissecting the role of this kinase in various cellular processes. While the initial hypothesis of synthetic lethality with KRAS mutation has been challenged, the continued investigation of this compound and other STK33 inhibitors is crucial for understanding the complex signaling networks in cancer and for the potential development of novel therapeutic strategies. This guide provides a foundational dataset and procedural overview to aid researchers in their exploration of STK33 and its inhibitors.
References
- 1. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]
- 4. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of STK33 Kinase: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Function of STK33 Kinase for Researchers, Scientists, and Drug Development Professionals
Serine/threonine kinase 33 (STK33) has emerged as a protein of significant interest in cellular signaling, with multifaceted roles in cancer progression, spermatogenesis, and cytoskeletal dynamics. This guide provides a comprehensive technical overview of the core functions of STK33, detailing its involvement in key signaling pathways, its substrates, and the experimental methodologies used to elucidate its biological activities.
Core Functions and Biological Significance
STK33, a member of the calcium/calmodulin-dependent kinase (CAMK) family, is a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] While its function is still being extensively researched, STK33 has been implicated in cell proliferation, apoptosis, and migration.[3][4]
STK33 in Cancer Biology
Elevated expression of STK33 has been observed in several human cancers, including colorectal, pancreatic, and lung cancer, where it is often associated with a poor prognosis.[4][5][6] The kinase is involved in promoting tumorigenesis through its influence on key cancer-related signaling pathways.
One of the most debated aspects of STK33 biology is its synthetic lethal relationship with KRAS-mutant cancers. While initial studies suggested that KRAS-dependent cancer cells are uniquely reliant on STK33 for survival, subsequent research has presented conflicting evidence, indicating that the kinase activity of STK33 may not be essential in this context.[7]
Role in Spermatogenesis
Beyond its role in pathology, STK33 is essential for male fertility. Studies have shown that STK33 is required for the proper formation of sperm flagella and subsequent sperm motility.
STK33 Signaling Pathways
STK33 is a key player in multiple signaling cascades that are fundamental to cellular regulation.
STK33 and the ERK/MAPK Pathway
STK33 has been identified as a novel upstream kinase of Extracellular signal-regulated kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][8] In vitro kinase assays have demonstrated that STK33 can directly phosphorylate ERK2, leading to its activation.[4] This activation of the ERK2 pathway by STK33 can promote tumorigenesis, as has been shown in colorectal cancer.[4][8]
STK33 in the Hypoxia-Inducible Factor 1α (HIF-1α) Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α plays a critical role in tumor progression, including angiogenesis. STK33 expression is transcriptionally upregulated by HIF-1α, with HIF-1α directly binding to hypoxia response elements (HREs) in the STK33 promoter.[3][9] Furthermore, HSP90-stabilized STK33 interacts with and regulates the accumulation and activation of HIF-1α, leading to the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[10]
STK33 Interaction with c-Myc and Vimentin
STK33 has been shown to directly bind to the oncoprotein c-Myc, enhancing its transcriptional activity and promoting hepatocellular carcinoma proliferation.[11] Additionally, STK33 phosphorylates the intermediate filament protein vimentin, specifically within its non-α-helical amino-terminal domain.[1][2][12][13][14] This phosphorylation is thought to regulate the dynamics of the vimentin cytoskeleton, which is crucial for processes like cell migration and invasion.[2]
Quantitative Data Summary
STK33 Expression in Cancer Tissues
Immunohistochemical (IHC) studies have quantified the expression of STK33 in various cancer tissues.
| Cancer Type | High STK33 Expression (%) | Tissue Type | Reference |
| Colorectal Cancer | 84.74% (50/59) | Cancerous | [4] |
| Normal Colorectal | 27.12% (16/59) | Normal | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Strong: 91.2%, Moderate: 8.8% | Cancerous | [5] |
| Lung Large Cell Carcinoma | 100% | Cancerous | [6] |
| Lung Small Cell Carcinoma | 100% | Cancerous | [6] |
| Lung Adenocarcinoma | 88.1% | Cancerous | [6] |
| Lung Squamous Cell Carcinoma | 86.2% | Cancerous | [6] |
Inhibitory Activity of Small Molecules Against STK33
Several small molecule inhibitors targeting STK33 have been developed and characterized.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| BRD-8899 | 11 | Biochemical | [15] |
| ML281 | 14 | Biochemical | [11] |
| CDD-2807 | 9.2 | Cellular | [16] |
Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from studies demonstrating the direct phosphorylation of substrates by STK33.[4]
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified active recombinant STK33 with the purified substrate protein (e.g., inactive ERK2) in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiate Reaction: Add [γ-32P]-ATP to the reaction mixture to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Protein Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the incorporation of 32P into the substrate.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to investigate the in vivo interaction between STK33 and its binding partners.[12]
Workflow:
Methodology:
-
Cell Lysis: Lyse cultured cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to STK33 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of STK33 inhibition or knockdown on cancer cell viability.[17]
Workflow:
References
- 1. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between STK33 and the pathology and prognosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STK33 Promotes Growth and Progression of Pancreatic Cancer as a Critical Downstream Mediator of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. S-EPMC2567967 - The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin. - OmicsDI [omicsdi.org]
- 15. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STK33 overexpression in hypopharyngeal squamous cell carcinoma: possible role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
ML281: A Technical Guide to a Selective Chemical Probe for STK33
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML281, a potent and selective chemical probe for Serine/Threonine Kinase 33 (STK33). This document details the probe's biochemical and cellular characteristics, provides detailed experimental protocols for its use, and contextualizes its application within the STK33 signaling pathway.
Introduction to STK33 and the Rationale for a Chemical Probe
Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family. It has been implicated in various cellular processes and has gained attention as a potential therapeutic target in oncology. Notably, STK33 has been suggested to play a role in the survival of KRAS-dependent cancer cells, although this remains a subject of ongoing research and debate. The development of selective chemical probes like this compound is crucial for dissecting the specific cellular functions of STK33 and validating it as a potential drug target.
Quantitative Data for this compound
This compound is a quinoxalinone-based small molecule inhibitor of STK33. Its key quantitative parameters are summarized below for easy reference and comparison.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Notes |
| STK33 IC50 | 14 nM | In vitro biochemical assay. |
| Selectivity vs. PKA | >700-fold | Demonstrates high selectivity against the structurally related kinase PKA. |
| Selectivity vs. Aurora B | >550-fold | Shows significant selectivity against the cell cycle kinase Aurora B. |
Table 2: Kinase Selectivity Profile of this compound
This compound was profiled against a panel of 83 kinases at a concentration of 1 µM. The results highlight its high selectivity for STK33.
| Kinase | Percent Inhibition at 1 µM | Notes |
| STK33 | >95% | Primary target. |
| FLT3 | >25% | A proto-oncogene receptor tyrosine kinase. |
| KDR (VEGFR2) | >25% | A receptor tyrosine kinase involved in angiogenesis. |
| Other 80 kinases | <25% | Demonstrates broad selectivity across the kinome. |
Note: The complete kinase panel data can be found in the supplementary information of the primary publication by Weïwer et al. (2012).
Table 3: Cellular Activity of this compound
| Cell Line | Cellular Effect | Concentration & Time | Notes |
| NCI-H446 | Suppressed cell viability | 10 µM, 72 hours | Human small cell lung carcinoma. |
| NOMO-1 (KRAS-dependent) | No significant effect on viability | Up to 10 µM | Acute myeloid leukemia cell line. |
| SKM-1 (KRAS-dependent) | No significant effect on viability | Up to 10 µM | Acute myeloid leukemia cell line. |
| THP-1 (KRAS-independent) | No significant effect on viability | Up to 10 µM | Acute myeloid leukemia cell line. |
| U937 (KRAS-independent) | No significant effect on viability | Up to 10 µM | Histiocytic lymphoma cell line. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard practices and the available literature on the characterization of this probe.
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies STK33 activity by measuring the amount of ADP produced, which is then converted into a fluorescent signal.
Materials:
-
Recombinant human STK33 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647-labeled ADP tracer
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (solubilized in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the STK33 enzyme to all wells except the negative control.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic peptide substrate like STK S3). The final ATP concentration should be at or near the Km for STK33.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer.
-
Incubate for 30 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).
-
Calculate the emission ratio and determine the IC50 values from the dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H446)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO-only control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the EC50 for cell viability.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the discovery workflow for a chemical probe like this compound and the known signaling pathway of STK33.
Chemical Probe Discovery Workflow```dot
Caption: The STK33 signaling pathway, indicating known upstream and downstream components.
Conclusion and Future Directions
This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the cellular biology of STK33. Its well-characterized in vitro profile makes it a reliable reagent for biochemical and cell-based assays. However, the discrepancy between its clear biochemical potency and its limited effect on the viability of KRAS-dependent cancer cell lines underscores the ongoing questions surrounding the role of STK33's kinase activity in this context.
Future research directions should include:
-
Cellular Target Engagement: While not definitively reported for this compound, conducting a Cellular Thermal Shift Assay (CETSA) would provide direct evidence of target binding in a cellular environment.
-
Elucidation of Downstream Substrates: Further proteomic studies are needed to identify the full range of STK33 substrates and clarify its downstream signaling pathways.
-
In Vivo Studies: Characterization of this compound's pharmacokinetic properties and its use in in vivo models would be essential to explore the physiological and pathological roles of STK33.
By providing a well-characterized chemical probe, the development of this compound facilitates a more rigorous interrogation of STK33 biology and its potential as a therapeutic target.
Methodological & Application
Application Notes and Protocols for ML281 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML281 is a potent and highly selective inhibitor of Serine/Threonine Kinase 33 (STK33), a kinase that has been identified as a potential therapeutic target in various cancers.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability and to understand its mechanism of action.
This compound has an IC50 of 14 nM for STK33 and has demonstrated greater than 700-fold selectivity over Protein Kinase A (PKA) and 550-fold selectivity over Aurora B kinase.[3][4] While initial studies explored its potential in KRAS-dependent cancers, subsequent research has shown that this compound's effects on cell viability may be independent of KRAS status in certain cell lines.[3][4]
Data Presentation
This compound Potency and Selectivity
| Target | IC50 | Selectivity vs. PKA | Selectivity vs. Aurora B | Reference |
| STK33 | 14 nM | >700-fold | 550-fold | [3] |
Effects of this compound on Cell Viability
| Cell Line | Treatment | Outcome | Reference |
| NCI-H446 (Small Cell Lung Carcinoma) | 10 µM for 72 hours | Suppressed cell viability | [1][5] |
| Various KRAS-dependent cancer cell lines | Up to 10 µM | No effect on cell viability | [3][4] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of STK33 and the inhibitory action of this compound. STK33 has been implicated in cellular processes that are critical for cancer cell survival and proliferation. This compound, by selectively inhibiting STK33, disrupts these downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Preparation of ML281 Stock Solution
These application notes provide a detailed protocol for the preparation of stock solutions of ML281, a potent and selective inhibitor of serine/threonine kinase 33 (STK33).[1][2][3] These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Properties of this compound
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Source(s) |
| Molecular Formula | C22H19N3O2S | [2][4][5] |
| Molecular Weight | 389.47 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
| CAS Number | 1404437-62-2 | [2][4][6] |
Solubility of this compound
The solubility of this compound in various solvents is summarized below. It is important to use fresh, high-purity solvents to ensure optimal dissolution. For dimethyl sulfoxide (DMSO), it is recommended to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[3]
| Solvent | Solubility | Source(s) |
| DMSO | 20 - 100 mg/mL | [1][3][4][6][7] |
| Ethanol | 3 mg/mL | [3][6] |
| Water | Insoluble | [3][6] |
| DMF | 33 mg/mL | [7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro cellular assays.
Required Materials and Equipment
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[4][8] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Store: Store the aliquots at the recommended temperature (see Section 4).
Stock Solution Calculation Guide
The following table provides the required mass of this compound to prepare different volumes of common stock solution concentrations.
| Desired Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.389 mg |
| 5 mM | 1 mL | 1.95 mg |
| 10 mM | 1 mL | 3.89 mg |
| 50 mM | 1 mL | 19.47 mg |
The workflow for preparing an this compound stock solution is illustrated in the diagram below.
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability
Proper storage of this compound, both in its powdered form and as a stock solution, is crucial for maintaining its activity.
| Form | Storage Temperature | Stability | Source(s) |
| Powder | -20°C | Up to 3 years | [4][8] |
| Powder | +4°C | Up to 2 years | [4] |
| Stock Solution in Solvent | -80°C | Up to 2 years | [2][3][4] |
| Stock Solution in Solvent | -20°C | 1 month to 1 year | [2][3][4][6] |
It is highly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles, which can degrade the compound.
Disclaimer
This protocol is intended for research use only by qualified personnel. The user is responsible for adhering to all applicable safety guidelines and for validating the protocol for their specific application. The information provided is based on publicly available data and may vary depending on the specific batch and purity of the this compound used.
References
- 1. ML 281 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound Supplier | CAS 1404437-62-2 | AOBIOUS [aobious.com]
- 6. adooq.com [adooq.com]
- 7. glpbio.com [glpbio.com]
- 8. 化合物 this compound|T3423|TargetMol - ChemicalBook [chemicalbook.com]
ML281: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).
This compound is a valuable chemical probe for studying the cellular functions of STK33. It has demonstrated selective toxicity to KRAS-dependent cancer cell lines and has an IC50 of 0.014 µM for STK33.[1]
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various common laboratory solvents. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can reduce the solubility of this compound.[1][2]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (256.76 mM)[2][3] | Ultrasonic assistance may be required for complete dissolution.[2][3] Use of fresh DMSO is recommended as moisture can decrease solubility.[1] |
| 78 mg/mL (200.27 mM)[1] | ||
| 38.95 mg/mL (100 mM)[4][5] | ||
| 20 mg/mL | ||
| Ethanol | 3 mg/mL | |
| DMF | 33 mg/mL | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | |
| Water | Insoluble[1] |
Signaling Pathway
This compound targets STK33, a kinase involved in several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. STK33 has been shown to be a downstream effector in KRAS-mutant cancers and can be regulated by the transcription factor HIF1α. It can also phosphorylate ERK2, a key component of the MAPK signaling pathway. The chaperone protein HSP90 is known to stabilize STK33.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 389.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.89 mg of this compound.
-
Dissolve the compound: Vortex the tube vigorously to dissolve the this compound. If necessary, use a sonicator to aid dissolution.[2][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
Cell Viability Assay Using this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS). An example of this compound usage is the treatment of NCI-H446 cells with 10 µM this compound for 72 hours, which resulted in suppressed cell viability.[3][6]
Materials:
-
Cancer cell line of interest (e.g., NCI-H446)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3][6]
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
In Vitro Kinase Assay for STK33 Inhibition by this compound
This protocol outlines a general procedure to determine the inhibitory activity of this compound against STK33 using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[7]
Materials:
-
Recombinant active STK33 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer
-
ATP
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, recombinant STK33, and the substrate.
-
Add Inhibitor: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 281 (4880) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. ML 281 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.es [promega.es]
Application Notes and Protocols for the In Vitro Use of ML281, a Selective STK33 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML281 is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).[1] STK33 is a member of the calcium/calmodulin-dependent kinase (CAMK) family and has been implicated in various cellular processes, including those crucial for the survival and proliferation of certain cancer cells. These application notes provide a summary of the in vitro applications of this compound, including its optimal working concentrations and detailed protocols for key experiments.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro activity of this compound from published studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STK33) | 14 nM | Cell-free kinase assay | [1] |
| Effective Concentration | 10 µM | NCI-H446 (Small Cell Lung Cancer) | |
| Ineffective Concentration | Up to 10 µM | NOMO-1, SKM-1 (KRAS-dependent AML) | [2] |
| Ineffective Concentration | Up to 10 µM | THP-1, U937 (KRAS-independent AML) | [2] |
Signaling Pathway
STK33 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. This compound, by inhibiting STK33, can modulate these downstream pathways. The diagram below illustrates a simplified representation of some of the key signaling pathways influenced by STK33.
Caption: Simplified STK33 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as NCI-H446.
Materials:
-
NCI-H446 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a typical cell viability assay using this compound.
Protocol:
-
Cell Seeding:
-
Culture NCI-H446 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against STK33 in a cell-free system.
Materials:
-
Recombinant active STK33 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific STK33 substrate if known)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with specific antibodies)
-
This compound (stock solution in DMSO)
-
Reaction termination buffer (e.g., SDS-PAGE loading buffer)
-
Apparatus for detection (e.g., SDS-PAGE, autoradiography film, or antibody-based detection system)
Experimental Workflow:
Caption: General workflow for an in vitro kinase assay to determine this compound potency.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the kinase buffer, recombinant STK33 enzyme, and the substrate.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the kinase buffer. Add the desired final concentrations of this compound to the reaction mixtures. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP. If using radiolabeled ATP, ensure appropriate safety precautions are taken. A typical final ATP concentration is at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a termination buffer, such as SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to an autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.
-
If using non-radiolabeled ATP, the phosphorylated substrate can be detected by Western blotting using a phospho-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the biological functions of STK33. The optimal in vitro working concentration of this compound is highly dependent on the experimental system. For cell-free kinase assays, low nanomolar concentrations are effective. In cell-based assays, a concentration of around 10 µM has been shown to be effective in specific cell lines, while being non-toxic in others. It is recommended to perform a dose-response experiment to determine the optimal concentration for each specific cell line and assay. The provided protocols offer a starting point for utilizing this compound in in vitro research.
References
Application Notes and Protocols for the Use of ML281 in Kinase Assays and the Study of VCP/p97 ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes serve as a comprehensive guide for the utilization of ML281 in kinase assays and for the broader study of Valosin-Containing Protein (VCP)/p97, a key player in cellular protein homeostasis. It has come to our attention that there may be a misunderstanding regarding the primary target of this compound. This compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), not VCP/p97. VCP/p97 is an ATPase, a distinct class of enzyme from a kinase.
This document will therefore address two separate, yet related, experimental contexts:
-
The accurate use of this compound as an inhibitor in an STK33 kinase assay.
-
The appropriate methodology for conducting an ATPase assay for VCP/p97, for which other specific inhibitors are suitable.
We will provide detailed protocols for both assay types, present relevant quantitative data for this compound and known VCP/p97 inhibitors, and illustrate the associated signaling pathways and experimental workflows with clear diagrams.
Section 1: Understanding the Targets - STK33 vs. VCP/p97
This compound and its Target: STK33
This compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). It exhibits a high degree of selectivity for STK33 over other kinases, making it a valuable tool for studying the specific cellular functions of STK33.
VCP/p97: An AAA+ ATPase
Valosin-Containing Protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.[1] Its primary function is to utilize the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures, playing a crucial role in the ubiquitin-proteasome system, ER-associated degradation (ERAD), and autophagy.[2][3]
Section 2: Quantitative Data for Inhibitors
A summary of the inhibitory activities of this compound against STK33 and other selective inhibitors against VCP/p97 is provided below.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | STK33 | 14 nM | Potent and selective STK33 inhibitor. |
| NMS-873 | VCP/p97 | 30 nM | An allosteric and specific p97 inhibitor.[4][5][6] |
| DBeQ | VCP/p97 | 1.5 µM | A selective and reversible p97 ATPase inhibitor.[7][8] |
| CB-5083 | VCP/p97 | 24 nM | A potent, orally bioavailable p97 inhibitor.[9] |
Section 3: Signaling Pathway of VCP/p97 in the Ubiquitin-Proteasome System
VCP/p97 functions as a critical regulator in the ubiquitin-proteasome system (UPS). It recognizes and unfolds ubiquitinated substrate proteins, thereby facilitating their degradation by the proteasome. This process is essential for maintaining protein homeostasis and cellular health.[2][3][10][11]
Section 4: Experimental Protocols
Protocol 1: In Vitro VCP/p97 ATPase Assay
This protocol is designed to measure the ATPase activity of VCP/p97 and to evaluate the potency of inhibitors like NMS-873 or DBeQ. The assay is based on the quantification of ADP produced, which is directly proportional to the ATPase activity. A common method is a bioluminescence-based assay.[1][12][13][14]
Materials:
-
Recombinant human VCP/p97 protein
-
VCP/p97 inhibitor (e.g., NMS-873, DBeQ) dissolved in DMSO
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the VCP/p97 inhibitor in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of VCP/p97 protein (to a final concentration of ~5-10 nM) in assay buffer to each well.
-
Add 0.5 µL of the inhibitor dilution or DMSO (for control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 2 µL of ATP solution (to a final concentration of ~100-500 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the VCP/p97 ATPase activity.
Protocol 2: In Vitro STK33 Kinase Assay Using this compound
This protocol details the procedure for measuring the kinase activity of STK33 and assessing the inhibitory effect of this compound. Similar to the ATPase assay, a luminescence-based ADP detection method is employed.[15][16]
Materials:
-
Recombinant human STK33 protein
-
This compound dissolved in DMSO
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Substrate peptide (e.g., a generic kinase substrate or a specific STK33 substrate)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of STK33 protein (to a final concentration of ~10-20 nM) and substrate peptide in kinase assay buffer to each well.
-
Add 0.5 µL of this compound dilution or DMSO (for control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 2 µL of ATP solution (to a final concentration near the Km for STK33, typically 10-50 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the STK33 kinase activity.
Conclusion
While this compound is a valuable tool for the specific inhibition of STK33 in kinase assays, it is not suitable for studying the ATPase activity of VCP/p97. For researchers interested in VCP/p97, specific inhibitors such as NMS-873 and DBeQ should be employed in a dedicated ATPase assay. The protocols and data provided herein offer a clear framework for the accurate and effective design of experiments targeting both STK33 and VCP/p97.
References
- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 [bio-protocol.org]
- 2. Emerging functions of the VCP/p97 AAA-ATPase in the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NMS 873 | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 7. adooq.com [adooq.com]
- 8. DBeQ | p97/VCP inhibitor, VPS4 inhibitor | Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 12. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of ATPase Activity of Valosin-containing Protein/p97. | Sigma-Aldrich [sigmaaldrich.com]
- 15. promega.es [promega.es]
- 16. promega.com [promega.com]
Application Notes and Protocols for ML281 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on available preclinical data for ML281 and related compounds. Direct in vivo efficacy studies for this compound in mouse models are limited in publicly available literature. These protocols are intended as a starting point for research and will require optimization.
Introduction
This compound is a versatile small molecule inhibitor with dual activity against Serine/Threonine Kinase 33 (STK33) and Histone Deacetylase 6 (HDAC6). This dual functionality opens up therapeutic possibilities in diverse fields, including oncology, neurobiology, and reproductive medicine. As a potent and selective STK33 inhibitor with an IC50 of 14 nM, it has been investigated for its role in cancers dependent on the KRAS oncogene. Simultaneously, its activity as an HDAC6 inhibitor suggests its potential in promoting neuronal differentiation and recovery from neurological damage.
These application notes provide a comprehensive overview of the potential in vivo uses of this compound in mouse models, including detailed protocols for two distinct therapeutic areas: cancer (as an STK33 inhibitor) and neurogenesis (as an HDAC6 inhibitor).
Data Presentation
In Vitro and In Vivo Data Summary
| Compound | Target | Application | Mouse Model | Dosage | Route | Frequency | Key Findings | Citation |
| This compound | STK33 | Cancer (KRAS-dependent) | In vitro | 10 µM | N/A | N/A | No significant effect on the viability of KRAS-dependent cancer cell lines. | [1] |
| CDD-2807 | STK33 | Male Contraception | C57BL/6 mice | 15 mg/kg or 30 mg/kg | Intraperitoneal (IP) | Twice daily or Once daily | Reversible infertility, defective sperm morphology and motility, no observed toxicity. | [2][3][4][5] |
| Tubastatin A | HDAC6 | Ischemic Stroke | C57BL/6 mice | 0.5 mg/kg | Intraperitoneal (IP) | Every two days | Promoted functional recovery and dendritic maturation of new neurons. | [6] |
| ACY-738 | HDAC6 | Ischemic Stroke | C57BL/6 mice | 5 mg/kg | Intraperitoneal (IP) | Every two days | High blood-brain barrier permeability, promoted dendritic maturation. | [6] |
| This compound | General | Pharmacokinetics | Mouse | N/A | N/A | N/A | Poor plasma stability (10.0%). | [1] |
Signaling Pathways
STK33 Signaling in Spermatogenesis
HDAC6 Signaling in Neurogenesis
Experimental Protocols
Protocol 1: Evaluation of this compound as a Potential Non-Hormonal Male Contraceptive (STK33 Inhibition)
Objective: To assess the in vivo efficacy of this compound in causing reversible infertility in male mice by inhibiting STK33. This protocol is adapted from studies on the similar STK33 inhibitor, CDD-2807.[2][3]
Mouse Model:
-
Strain: C57BL/6
-
Age: 8-10 weeks
-
Sex: Male
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal scale
-
Cages for housing and mating studies
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimatize male mice to the housing conditions for at least one week.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) and a vehicle control group.
-
Dosing:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound intraperitoneally (IP) at a suggested starting dose of 15-30 mg/kg, twice daily. Note: This dose is extrapolated from a related compound and may require optimization. Given this compound's poor plasma stability in mice, more frequent dosing or a different formulation may be necessary.[1]
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue treatment for 4-8 weeks.
-
-
Mating Trial:
-
After the initial treatment period, house each male with two fertile female mice.
-
Monitor females for signs of pregnancy and record the number and size of litters.
-
-
Reversibility Study:
-
After the initial mating trial, cease treatment and allow for a washout period of 4-8 weeks.
-
Re-pair the male mice with new fertile females and monitor for the return of fertility.
-
-
Terminal Analysis:
-
At the end of the study, euthanize the male mice.
-
Collect testes and epididymides for histological analysis and assessment of sperm parameters (count, motility, and morphology).
-
Protocol 2: Investigating the Neurogenic Potential of this compound in a Mouse Model of Ischemic Stroke (HDAC6 Inhibition)
Objective: To determine if this compound can promote neurogenesis and functional recovery following ischemic stroke in mice, by leveraging its HDAC6 inhibitory activity. This protocol is based on studies using other HDAC6 inhibitors, Tubastatin A and ACY-738.[6]
Mouse Model:
-
Strain: C57BL/6
-
Age: 8-12 weeks
-
Sex: Male or Female
-
Model: Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% Saline)
-
Surgical instruments for MCAO surgery
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
Histological reagents and antibodies for immunofluorescence (e.g., anti-NeuN, anti-DCX)
Experimental Workflow:
Procedure:
-
Acclimatization and Baseline Testing:
-
Acclimatize mice for one week.
-
Perform baseline behavioral tests (e.g., rotarod, grip strength) to assess motor function.
-
-
MCAO Surgery:
-
Induce focal cerebral ischemia using the MCAO procedure.
-
-
Post-Surgery Recovery and Treatment:
-
Allow mice to recover for 24 hours.
-
Randomly assign mice to a treatment group (this compound) and a vehicle control group.
-
Administer this compound intraperitoneally at a suggested starting dose of 5 mg/kg every two days. This dose is based on the brain-penetrant HDAC6 inhibitor ACY-738.[6]
-
Administer an equivalent volume of vehicle to the control group.
-
Continue treatment for a specified period (e.g., 14 or 28 days).
-
-
Behavioral Assessment:
-
Perform behavioral tests at regular intervals during and after the treatment period to assess functional recovery.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and perfuse with paraformaldehyde.
-
Collect the brains and prepare sections for immunohistochemistry.
-
Stain for markers of mature neurons (NeuN) and newly formed neurons (e.g., Doublecortin - DCX) in the subventricular zone and the peri-infarct area to quantify neurogenesis.
-
Conclusion
This compound presents a compelling profile as a dual inhibitor of STK33 and HDAC6, with potential applications in oncology, reproductive medicine, and neuroscience. The provided protocols, while based on related compounds due to the limited availability of in vivo data for this compound, offer a solid foundation for researchers to begin exploring its therapeutic potential in mouse models. Careful consideration of this compound's pharmacokinetic properties, particularly its poor plasma stability in mice, will be crucial for designing effective in vivo experiments. Optimization of dosage, administration route, and treatment frequency will be essential for obtaining reliable and reproducible results.
References
- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Promising Compound for Reversible Male Contraception [als.lbl.gov]
- 4. Kinase inhibitor induces reversible contraception in male mice | EurekAlert! [eurekalert.org]
- 5. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC6 dysfunction contributes to impaired maturation of adult neurogenesis in vivo: vital role on functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the STK33 Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Serine/Threonine Kinase 33 (STK33) and its signaling pathway using Western blotting. STK33 is a protein kinase implicated in various cellular processes and is of significant interest in cancer research, particularly in relation to KRAS-mutant cancers and hypoxia-induced signaling.[1]
STK33 Signaling Pathway
STK33 is a member of the Calcium/Calmodulin-dependent kinase (CAMK) family and plays a role in cell proliferation, survival, and migration.[2][3] Its expression is notably upregulated in several cancers, including pancreatic and lung cancer, and is associated with poor prognosis.[1][4] The kinase is involved in multiple signaling cascades, often acting as a downstream effector of pathways crucial for tumor progression.
One of the key regulators of STK33 is the Hypoxia-Inducible Factor 1-alpha (HIF1α). Under hypoxic conditions, often found in solid tumors, HIF1α is stabilized and transcriptionally activates STK33.[1] STK33 can then phosphorylate downstream targets, including vimentin, an intermediate filament protein involved in epithelial-to-mesenchymal transition (EMT) and cell migration.[2][3]
The STK33 pathway has also been linked to the KRAS signaling network. While its role as a synthetic lethal target in KRAS-mutant cancers is debated, STK33 has been shown to be involved in pathways that promote the survival of cancer cells.[2] Additionally, STK33 has been shown to interact with and phosphorylate ERK2, suggesting a role in the MAPK/ERK pathway.
Below is a diagram illustrating a simplified STK33 signaling pathway.
Caption: A simplified diagram of the STK33 signaling pathway.
Western Blot Protocol for STK33 Analysis
This protocol provides a detailed methodology for the detection of STK33 protein levels in cell lysates by Western blot.
Experimental Workflow
The following diagram outlines the major steps in the Western blot analysis of STK33.
Caption: Workflow for Western blot analysis of STK33.
I. Materials and Reagents
-
Cells or Tissues of Interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer:
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% Glycerol
-
0.02% Bromophenol Blue
-
10% β-mercaptoethanol (add fresh)
-
-
SDS-Polyacrylamide Gels (10% resolving gel recommended for STK33, ~58 kDa)
-
1X Tris-Glycine-SDS Running Buffer
-
1X Transfer Buffer (with 20% methanol)
-
PVDF Membrane (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-STK33 antibody (Use at manufacturer's recommended dilution, typically 1:1000)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (Use at manufacturer's recommended dilution, typically 1:5000 - 1:10000)
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
II. Protocol
A. Cell Lysis and Protein Extraction
-
For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet the cells and wash with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with freshly added inhibitors to the cells.
-
For adherent cells, scrape the cells from the dish. For suspension cells, resuspend the pellet in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
B. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).
C. Sample Preparation for SDS-PAGE
-
To the calculated volume of lysate, add 1/3 volume of 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
D. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is performed at 100V for 1-2 hours or overnight at 30V at 4°C.
E. Immunodetection
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-STK33 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
F. Detection and Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the STK33 band intensity to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Presentation
The following table summarizes data on the expression of STK33 protein in different pathological types of lung cancer, as determined by Western blot analysis. This data highlights the differential expression of STK33 in various lung cancer subtypes.
| Pathological Type of Lung Cancer | Relative STK33 Protein Expression (Mean ± SD) |
| Lung Adenocarcinoma | 0.35 ± 0.08 |
| Lung Squamous Cell Carcinoma | 0.38 ± 0.09 |
| Lung Small Cell Carcinoma | 0.72 ± 0.11 |
| Lung Large Cell Carcinoma | 0.75 ± 0.12 |
Data adapted from a study on the correlation between STK33 and the pathology of lung cancer. The expression levels are shown relative to a control.[4] A statistical analysis indicated that the expression of STK33 protein in lung small cell carcinoma and large cell carcinoma was significantly higher than in lung adenocarcinoma and squamous cell carcinoma (p<0.05).[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between STK33 and the pathology and prognosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
ML281: A Versatile Probe in High-Throughput Screening for Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML281 is a potent and selective small molecule inhibitor that has demonstrated significant utility in high-throughput screening (HTS) campaigns. Initially identified as a selective inhibitor of Serine/Threonine Kinase 33 (STK33), it has also been characterized as an inhibitor of Histone Deacetylase 6 (HDAC6) under the alias BML-281. This dual activity, coupled with its well-defined structure-activity relationship, makes this compound a valuable tool for interrogating distinct signaling pathways and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting both STK33 and HDAC6.
Data Presentation
The following tables summarize the key quantitative data for this compound in high-throughput screening assays.
| Parameter | Value | Target | Assay Type | PubChem Assay ID (AID) | Reference |
| IC50 | 14 nM | STK33 | TR-FRET | 488955 | [1](--INVALID-LINK--) |
| Assay Format | 1536-well plate | STK33 | TR-FRET | 488955 | [1](--INVALID-LINK--) |
| Z'-Factor | > 0.5 (Implied) | STK33 | TR-FRET | 488955 | [1](--INVALID-LINK--) |
Note: While a specific Z'-factor is not explicitly stated in the primary publication, the robustness of the screen and progression of hits to confirmatory assays imply a Z'-factor greater than 0.5, which is a standard benchmark for excellent assay quality.
Signaling Pathways
This compound has been shown to modulate two distinct signaling pathways, making it a versatile chemical probe.
STK33 Signaling Pathway
STK33 is a serine/threonine kinase that has been implicated in the survival of KRAS-dependent cancer cells. Inhibition of STK33 by this compound disrupts downstream signaling, although the precise pathway is still under active investigation. The simplified diagram below illustrates the central role of STK33.
Caption: Simplified STK33 signaling pathway and the inhibitory action of this compound.
Wnt/Ca2+ and Wnt/PCP Signaling Pathway
As BML-281, this compound has been shown to inhibit HDAC6, which in turn modulates the non-canonical Wnt signaling pathways, specifically the Wnt/Ca2+ and Wnt/Planar Cell Polarity (PCP) pathways. This modulation promotes neuronal differentiation.
Caption: Wnt/Ca2+ and Wnt/PCP signaling pathways modulated by this compound (as an HDAC6 inhibitor).
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for STK33 Inhibition
This protocol is adapted from the primary high-throughput screen that identified this compound as an STK33 inhibitor.[1]
Objective: To identify small molecule inhibitors of STK33 kinase activity.
Materials:
-
Recombinant human STK33 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-CREBtide)
-
ATP
-
Europium-labeled anti-phospho-serine/threonine antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
This compound or other test compounds
-
1536-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Workflow Diagram:
Caption: Experimental workflow for the STK33 TR-FRET high-throughput screening assay.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds (e.g., this compound) dissolved in DMSO into 1536-well assay plates.
-
Enzyme Addition: Add STK33 enzyme solution to the wells.
-
Reaction Initiation: Add a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow for substrate phosphorylation.
-
Detection: Add a solution containing the Europium-labeled anti-phospho antibody and Streptavidin-APC to stop the reaction and initiate FRET.
-
Second Incubation: Incubate the plates at room temperature for 60 minutes in the dark to allow for the antibody and streptavidin to bind to their respective targets.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these emissions is proportional to the amount of phosphorylated substrate.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Fluorometric Assay for HDAC6 Inhibition
This protocol describes a general fluorometric HTS assay for identifying HDAC6 inhibitors.
Objective: To identify small molecule inhibitors of HDAC6 deacetylase activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
This compound (BML-281) or other test compounds
-
384-well black plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Experimental workflow for a fluorometric high-throughput screening assay for HDAC6 inhibitors.
Procedure:
-
Compound Dispensing: Dispense test compounds into 384-well black assay plates.
-
Enzyme Addition: Add HDAC6 enzyme to the wells.
-
Pre-incubation: Pre-incubate the plates at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the deacetylation reaction.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Development: Add the developer solution to each well to cleave the deacetylated substrate, releasing the fluorophore.
-
Second Incubation: Incubate at 37°C for 15 minutes to allow the development reaction to proceed to completion.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC50 values from the dose-response curves.
Conclusion
This compound is a well-characterized and potent inhibitor of both STK33 and HDAC6. The availability of robust high-throughput screening assays for both targets allows for the efficient identification and characterization of novel modulators of these important signaling pathways. The protocols and data presented herein provide a comprehensive resource for researchers and drug discovery professionals interested in utilizing this compound as a chemical probe or in developing novel inhibitors targeting STK33 and HDAC6.
References
Application Notes and Protocols for Cell Viability Assays with ML281 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). STK33 has been investigated as a potential therapeutic target in certain cancers, particularly those with KRAS mutations. However, studies have shown that the impact of STK33 inhibition on cell viability is highly dependent on the specific cancer cell type. These application notes provide a summary of the reported effects of this compound on cancer cell viability and detailed protocols for assessing these effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on the viability of various cancer cell lines.
Table 1: Effect of this compound on the Viability of KRAS-Dependent and -Independent Cell Lines
| Cell Line | KRAS Status | Reported Effect of this compound (up to 10 µM) |
| NOMO-1 | Dependent | No significant alteration in viability[1] |
| SKM-1 | Dependent | No significant alteration in viability[1] |
| THP-1 | Independent | No significant alteration in viability[1] |
| U937 | Independent | No significant alteration in viability[1] |
Note: One study reported that this compound had no effect on the viability of over 20 KRAS-dependent and -independent cancer cell lines at concentrations up to 10 µM[1].
Table 2: Illustrative Example of this compound Dose-Response in NCI-H446 Cells
| This compound Concentration (µM) | Percent Viability (%) (Hypothetical Data) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 5 | 70 |
| 10 | 50 |
| 20 | 35 |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate how dose-response data for a sensitive cell line would be presented. While it has been reported that this compound suppresses the viability of NCI-H446 cells, the specific quantitative data from a dose-response experiment was not available in the searched literature.
Experimental Protocols
A common and well-established method for determining cell viability is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 20 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing only medium and MTT) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Other Recommended Cell Viability Assays
-
XTT Assay: Similar to the MTT assay, but it produces a water-soluble formazan product, eliminating the need for a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" protocol.
Mandatory Visualizations
Caption: Workflow of a typical cell viability assay.
Caption: A proposed signaling pathway involving STK33.
References
Application Notes and Protocols for ML281 Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper storage, handling, and use of the ML281 compound, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).
Compound Information
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| Synonyms | ML-281, ML 281 | N/A |
| CAS Number | 1404437-62-2 | N/A |
| Molecular Formula | C₂₂H₁₉N₃O₂S | N/A |
| Molecular Weight | 389.47 g/mol | N/A |
| Mechanism of Action | Potent and selective inhibitor of STK33 | N/A |
| Appearance | White to off-white solid | [1] |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental results.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 1 year |
| -20°C | 1 month |
Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Handling Precautions
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Below is a logical workflow for the handling and preparation of this compound:
Workflow for this compound Handling and Preparation
Solubility
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (256.76 mM) | May require sonication for complete dissolution. |
| Ethanol | Soluble | Specific solubility data not readily available. |
| Water | Insoluble | N/A |
Experimental Protocols
Protocol 4.1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 4.2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical starting concentration for a dose-response experiment could be 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
MTT Assay Workflow
Protocol 4.3: In Vitro Kinase Assay for STK33
This is a general protocol for a biochemical kinase assay and may need to be adapted based on the specific assay format (e.g., radiometric, fluorescence-based).
Materials:
-
Recombinant human STK33 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
STK33 substrate (a suitable peptide or protein substrate)
-
This compound stock solution
-
Detection reagent (e.g., ³²P-ATP for radiometric assay, antibody for ELISA-based assay, or a fluorescent probe)
-
96-well or 384-well assay plates
Procedure:
-
Assay Preparation: Prepare all reagents and serial dilutions of this compound in kinase buffer.
-
Reaction Setup:
-
Add kinase buffer to each well of the assay plate.
-
Add the desired concentration of the STK33 substrate.
-
Add the serially diluted this compound or vehicle control (DMSO).
-
Add the recombinant STK33 enzyme to initiate the pre-incubation.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for STK33, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detection: Proceed with the detection method according to the manufacturer's instructions for the specific assay format.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the kinase activity against the log of the inhibitor concentration.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of STK33. STK33 has been implicated in the survival of KRAS-mutant cancer cells. One proposed mechanism involves the suppression of the pro-apoptotic protein BAD through the S6K1 signaling pathway. Inhibition of STK33 by this compound is thought to relieve this suppression, leading to apoptosis.
Proposed STK33 Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML281 Effects in KRAS Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the effects of ML281 in KRAS mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cytotoxic or anti-proliferative effects of this compound in our KRAS mutant cancer cell lines. Is this expected?
Yes, this is the most commonly reported outcome. Extensive studies have shown that this compound, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), does not exhibit a synthetic lethal effect in KRAS-dependent cancer cells.[1][2] Even at concentrations up to 10 μM, this compound has been shown to have no significant effect on the viability of a wide range of KRAS-dependent and KRAS-independent cell lines.[1]
Q2: Why was this compound initially proposed as a potential therapeutic for KRAS-mutant cancers?
The initial hypothesis was based on RNA interference (RNAi) experiments that suggested reducing STK33 mRNA levels was selectively toxic to cancer cell lines dependent on the KRAS oncogene. This led to the theory that small-molecule inhibitors of STK33, like this compound, could be effective targeted therapies.[1]
Q3: What is the current understanding of the role of STK33 in KRAS signaling?
Subsequent research using selective small-molecule inhibitors like this compound has largely refuted the initial "synthetic lethal" hypothesis.[1] The current consensus is that while STK33 is a kinase, its inhibition alone is not sufficient to induce cell death in KRAS-mutant cancer cells. The exact role of STK33 in cellular signaling is still being investigated, but it is not considered a critical survival kinase for KRAS-dependent cancers.
Q4: Could the lack of effect be due to a problem with our this compound compound?
While compound integrity is always a crucial experimental control, the lack of efficacy of this compound in KRAS cell lines is a well-documented finding.[1][2] To rule out compound-specific issues, it is recommended to:
-
Verify the identity and purity of your this compound stock.
-
Confirm its bioactivity by testing its ability to inhibit STK33 kinase activity in a cell-free biochemical assay.
Q5: Are there any specific KRAS mutant cell lines where this compound has shown an effect?
One report indicated that this compound at a concentration of 10 μM for 72 hours suppressed the viability of NCI-H446 small cell lung cancer cells.[2][3] However, the broader consensus from multiple studies is a lack of significant effect across a large panel of KRAS-mutant cell lines.[1]
Troubleshooting Guide
If you are not observing the expected lack of effect or are troubleshooting your experimental setup, consider the following points:
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Death | Off-target effects at high concentrations. | Perform a dose-response curve to determine if the toxicity is dose-dependent. Test this compound in a panel of both KRAS-mutant and KRAS-wild-type cell lines to assess selectivity. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma and other contaminants. | |
| Issues with solvent (e.g., DMSO) toxicity. | Include a vehicle-only control (e.g., DMSO at the same final concentration as used for this compound) to assess the effect of the solvent on cell viability. | |
| Inconsistent Results | Cell line heterogeneity or misidentification. | Ensure cell lines are obtained from a reputable source and perform regular cell line authentication. |
| Variability in experimental conditions. | Standardize all experimental parameters, including cell seeding density, treatment duration, and assay protocols. | |
| Instability of the compound in culture media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Assay-Specific Problems | Interference of this compound with the viability assay. | If using a metabolic assay (e.g., MTT, XTT), consider a different type of viability assay (e.g., a luminescence-based ATP assay like CellTiter-Glo® or a direct cell counting method) to confirm the results. |
| Incorrect assay timing. | Optimize the treatment duration. While 72 hours is common, some effects may be observable at earlier or later time points. |
Data Summary
This compound Kinase Selectivity
This compound is a potent inhibitor of STK33 with high selectivity over other kinases.
| Kinase | IC50 (nM) | Selectivity vs. STK33 |
| STK33 | 14 | - |
| Aurora B (AurB) | ~7700 | >550-fold |
| Protein Kinase A (PKA) | >10000 | >700-fold |
Data compiled from Weïwer et al., 2012.[1]
Effect of this compound on Cancer Cell Viability
Studies have shown a lack of significant impact on cell viability in both KRAS-dependent and KRAS-independent cell lines at concentrations up to 10 μM.
| Cell Line | KRAS Status | Effect of this compound (up to 10 μM) |
| NOMO-1 | KRAS G13D (Dependent) | No significant effect on viability |
| SKM-1 | KRAS K117N (Dependent) | No significant effect on viability |
| THP-1 | KRAS Wild-Type (Independent) | No significant effect on viability |
| U937 | KRAS Wild-Type (Independent) | No significant effect on viability |
Data from profiling of this compound in AML-derived cell lines.[1]
Experimental Protocols
STK33 Kinase Inhibition Assay (Radiometric)
This protocol is a generalized method for assessing the in vitro kinase activity of STK33 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant STK33 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
Substrate peptide (e.g., a peptide containing a phosphorylation site for STK33)
-
[γ-33P]ATP
-
This compound or other test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant STK33 enzyme, and the substrate peptide.
-
Add this compound at various concentrations (and a vehicle control).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Cells plated in opaque-walled multiwell plates
-
This compound or other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Hypothesized KRAS-STK33 Signaling Pathway
The following diagram illustrates the initially proposed, but now largely refuted, signaling pathway where STK33 was thought to be a critical downstream effector for the survival of KRAS-mutant cancer cells.
Caption: Hypothesized KRAS signaling and the proposed role of STK33.
Troubleshooting Workflow for this compound Experiments
This workflow provides a logical sequence of steps to diagnose issues when this compound experiments do not yield expected results.
Caption: A logical workflow for troubleshooting unexpected this compound experimental results.
References
troubleshooting ML281 insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML281, focusing on issues related to its solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase STK33, with an IC50 value of approximately 14 nM.[1][2][3] It is an investigational small molecule used in research, particularly in studies related to cancer biology.
Q2: What are the solubility properties of this compound?
This compound is characterized by its poor aqueous solubility. It is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and limited solubility in ethanol.[1][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[3][4] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[3][4]
Q4: How should I store this compound stock solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2][4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][4]
Troubleshooting Guide: this compound Insolubility in Media
This guide addresses common issues encountered when diluting this compound stock solutions into aqueous cell culture media.
Problem: I observed precipitation or cloudiness in my cell culture media after adding the this compound stock solution.
This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or media, the compound can crash out of solution. Here are several troubleshooting steps:
Q1: How can I prevent this compound from precipitating when I add it to my media?
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, ideally below 0.1%, to minimize solvent-induced toxicity and solubility issues.[5]
-
Dilution Method: Add the this compound stock solution to your media drop-by-drop while vortexing or swirling the media. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock to an intermediate concentration in media containing a higher percentage of serum (e.g., 20% FBS), and then further dilute to the final concentration in your experimental media. The proteins in the serum can help to stabilize the compound.
Q2: My compound still precipitates. What else can I try?
-
Reduce Final Concentration: The insolubility may indicate that the desired final concentration of this compound is above its solubility limit in the aqueous media. Try working with a lower final concentration.
-
Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the media can help to maintain solubility. However, this should be tested for its effect on your specific cell line and experiment.
-
Sonication: After dilution, briefly sonicating the media in a water bath sonicator might help to redissolve fine precipitates. Use this method with caution as it can potentially damage media components or the compound itself with prolonged exposure.
Q3: Could my stock solution be the problem?
-
Check Stock Solution Clarity: Before diluting, ensure your this compound DMSO stock solution is completely clear. If you see any crystals, warm the vial to 37°C and vortex. Sonication may be necessary to fully dissolve the compound in the stock solution.[2][4]
-
Use Fresh DMSO: As noted, old or wet DMSO will reduce the solubility of this compound.[3][4] Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 38.95 - 100 mg/mL | 100 - 256.76 mM | [2] |
| Ethanol | 3 mg/mL | ~7.7 mM | [1][3] |
| Water | Insoluble | Insoluble | [1][3] |
Note: Solubility can vary slightly between batches.
Table 2: Example Stock Solution Preparation (Molecular Weight: 389.47 g/mol )
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| Volume of DMSO to Add | Volume of DMSO to Add | Volume of DMSO to Add | |
| 1 mM | 2.57 mL | 12.84 mL | 25.68 mL |
| 5 mM | 0.51 mL | 2.57 mL | 5.14 mL |
| 10 mM | 0.26 mL | 1.28 mL | 2.57 mL |
| 50 mM | 51.35 µL | 256.76 µL | 513.52 µL |
Calculations are based on the formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )).
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
-
Prepare Stock Solution: a. Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM). c. Vortex thoroughly. If necessary, warm the tube to 37°C and sonicate in a water bath for 5-10 minutes until the solution is completely clear. d. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Prepare Working Solution (Dilution into Media): a. Pre-warm the required volume of cell culture medium to 37°C. b. Thaw one aliquot of the this compound DMSO stock solution at room temperature. c. Calculate the volume of stock solution needed to achieve the final desired concentration in your media. Ensure the final DMSO concentration remains below 0.1%. d. While gently swirling or vortexing the pre-warmed media, add the calculated volume of this compound stock solution drop-by-drop directly into the media. e. Visually inspect the media for any signs of precipitation or cloudiness. f. Use the freshly prepared this compound-containing media for your experiment immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified STK33 signaling pathway affected by this compound.
References
Technical Support Center: Optimizing ML281 Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ML281 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound an inhibitor of NAD kinase (NADK)?
Based on available scientific literature, this compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33), not NAD kinase (NADK).[1][2] It exhibits a low nanomolar IC50 value for STK33.[1] While NADK is a critical enzyme in cancer cell metabolism, particularly in maintaining redox balance through NADPH production, this compound's primary characterized mechanism of action is the inhibition of STK33.
Q2: What is the mechanism of action of this compound?
This compound acts as a selective inhibitor of STK33.[1] STK33 is a serine/threonine kinase that has been implicated in the proliferation and survival of some cancer cells.[3][4] The downstream effects of STK33 inhibition can vary between cell lines but may involve pathways related to cell growth and apoptosis.[2][4]
Q3: What are the solubility and storage recommendations for this compound?
This compound is soluble in DMSO. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in cell culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: What is the established in vitro potency of this compound?
This compound has a reported IC50 of 14 nM for the inhibition of purified recombinant STK33.[1] However, the effective concentration in cell-based assays is typically higher and can vary significantly depending on the cell line and experimental conditions.
Troubleshooting Guide
Q1: Why am I not observing a cytotoxic or anti-proliferative effect with this compound in my cancer cell line?
There are several potential reasons for a lack of effect:
-
Cell Line Dependence: The effect of STK33 inhibition is highly cell-line specific. Initial studies suggested that STK33 was essential for the survival of KRAS-mutant cancer cells, but subsequent research has shown that this compound, even at concentrations up to 10 μM, does not affect the viability of several KRAS-dependent cell lines.[1][5]
-
Target Expression and Dependence: The expression level and the dependence of your specific cell line on STK33 for survival and proliferation are crucial. Not all cancer cells may rely on STK33 signaling.
-
Drug Concentration and Treatment Duration: The effective concentration and duration of treatment can vary. While some studies show no effect at 10 μM, one study reported that 10 μM of this compound for 72 hours suppressed the viability of NCI-H446 small cell lung cancer cells. It is advisable to perform a dose-response experiment with a wide range of concentrations and multiple time points.
-
Experimental Conditions: Ensure proper dissolution of this compound and accurate final concentrations in your assays.
Q2: How do I determine the optimal concentration of this compound for my experiments?
It is recommended to perform a dose-response curve to determine the IC50 or effective concentration for your specific cell line. A starting point could be a range from nanomolar to low micromolar concentrations (e.g., 10 nM to 20 μM).
Q3: The results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact drug response.
-
Reagent Stability: Ensure the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Variability: Technical variability in cell seeding, drug addition, and assay readout can contribute to inconsistent results. It is important to include appropriate controls in every experiment.
Data Summary
Table 1: this compound Inhibitory Activity and Effective Concentrations
| Parameter | Value | Source |
| Target | STK33 | [1] |
| IC50 (in vitro, purified enzyme) | 14 nM | [1] |
| Effective Concentration (NCI-H446 cells) | 10 μM (72 hours) | |
| Concentration with No Effect (KRAS-dependent cells) | Up to 10 μM | [5] |
Table 2: Summary of this compound Effects in Different Cancer Cell Lines
| Cell Line(s) | KRAS Status | Effect of this compound (up to 10 μM) | Source |
| NOMO-1, SKM-1 | KRAS-dependent | No significant effect on viability | [5] |
| THP-1, U937 | KRAS-independent | No significant effect on viability | |
| NCI-H446 | Not specified | Suppressed cell viability |
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Reagent
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add a resazurin-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: STK33 signaling pathway and its inhibition by this compound.
Caption: General overview of the NADK signaling pathway in cancer.
References
- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Kinase Family STK33 - WikiKinome [kinase.com]
- 5. aacrjournals.org [aacrjournals.org]
dealing with ML281 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML281. The information is designed to address common challenges related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly decrease the solubility of this compound.
Q2: What is the maximum achievable concentration of this compound in common solvents?
A2: The solubility of this compound can vary slightly between different sources and batches. The following table summarizes the approximate maximum concentrations in common solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 38.95 - 100 mg/mL | 100 - 256.76 mM | Ultrasonic assistance may be needed for complete dissolution. |
| Ethanol | 3 mg/mL | 7.7 mM | |
| Water | Insoluble | Insoluble | |
| PBS (Phosphate-Buffered Saline) | ~0.00226 mg/mL | 5.8 µM | This compound has very low solubility in aqueous buffers like PBS. |
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| +4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Recommended for long-term storage of stock solutions. |
| -20°C | 1 year | Suitable for shorter-term storage of stock solutions. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Here are some steps to mitigate this:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous solution.
-
Increase the percentage of DMSO in the final solution: While often limited by experimental constraints to avoid solvent toxicity, a slightly higher percentage of DMSO in the final solution can help maintain solubility.
-
Use a surfactant or carrier protein: In some instances, a biocompatible surfactant or a carrier protein like bovine serum albumin (BSA) can help to increase the apparent solubility of hydrophobic compounds in aqueous media.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or medium immediately before use. Do not store this compound in aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to several factors related to the stability and handling of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Potential Causes and Solutions:
-
Degradation of Stock Solution:
-
Cause: Improper storage (e.g., at -20°C for an extended period, exposure to light) or multiple freeze-thaw cycles can lead to degradation.
-
Solution: Prepare a fresh stock solution from the powder. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles. Store at -80°C for long-term stability.
-
-
Precipitation in Aqueous Solution:
-
Cause: this compound has poor solubility in aqueous solutions, and diluting a concentrated DMSO stock can cause it to precipitate out of solution, reducing the effective concentration.
-
Solution: Visually inspect for precipitation after dilution. If observed, consider lowering the final concentration or slightly increasing the final DMSO concentration if your experimental system allows. Prepare dilutions immediately before use.
-
-
Instability in Cell Culture Media:
-
Cause: The stability of this compound in cell culture media over long incubation periods (e.g., 48-72 hours) may be limited. The compound may be metabolized by cells or may interact with components in the serum.
-
Solution: For long-term experiments, consider replenishing the media with freshly diluted this compound periodically.
-
Issue 2: Difficulty in completely dissolving this compound powder.
Potential Causes and Solutions:
-
Hygroscopic Nature of the Powder:
-
Cause: The powder may have absorbed moisture from the air, which can affect its solubility.
-
Solution: Store the powder in a desiccator. When preparing to use it, allow the vial to come to room temperature before opening to prevent condensation.
-
-
Inadequate Dissolution Technique:
-
Cause: The powder may not have been properly mixed with the solvent.
-
Solution: Use sonication or gentle warming (be cautious with warming as it can potentially degrade the compound) to aid in the dissolution of this compound in DMSO.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 389.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light
-
Calibrated scale
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly. If the powder does not completely dissolve, sonicate the vial for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Signaling Pathway
This compound is an inhibitor of Serine/Threonine Kinase 33 (STK33). The simplified signaling context is depicted below.
Caption: this compound inhibits the kinase activity of STK33.
Technical Support Center: Investigating SMYD3 Inhibition and Synthetic Lethality
This technical support center provides troubleshooting guidance for researchers investigating synthetic lethality with the SMYD3 inhibitor, ML281, and other related compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are not observing synthetic lethality with this compound in our cancer cell line. Does this mean this compound is ineffective?
A1: Not necessarily. The induction of synthetic lethality by inhibiting SMYD3 is highly context-dependent. While your experiment may not have yielded the expected results, it is important to consider several factors before concluding that the inhibitor is ineffective. Recent studies suggest that SMYD3 inhibition can indeed induce synthetic lethality, but this effect is often linked to a specific genetic background or co-treatment with another agent.
For instance, pharmacological inhibition of SMYD3 has been shown to sensitize homologous recombination (HR)-proficient cancer cells to PARP inhibitors.[1] This suggests a synthetic lethal interaction where the inhibition of both SMYD3 and PARP leads to cancer cell death.[1] Similarly, inhibiting SMYD3 has been found to potentiate the efficacy of alkylating agents in small cell lung cancer (SCLC).[2][3]
Therefore, the absence of a synthetic lethal phenotype in your model could be due to:
-
The specific genetic and molecular background of your cell line: The synthetic lethal partners of SMYD3 may not be present or relevant in your chosen model.
-
The single-agent use of this compound: Many synthetic lethal strategies require a combination of inhibitors.
-
Sub-optimal experimental conditions: Drug concentration, duration of treatment, and the assays used to measure cell viability are all critical parameters.
Q2: What are the known synthetic lethal partners with SMYD3 inhibition?
A2: Research has identified a few key pathways and drug classes that exhibit synthetic lethality with the inhibition of SMYD3:
-
PARP Inhibitors: In cancer cells that are proficient in homologous recombination (HR), SMYD3 plays a role in the DNA damage response by promoting the recruitment of RAD51 to sites of DNA double-strand breaks.[1] Inhibition of SMYD3 can impair this repair pathway, making the cells more dependent on PARP for survival.[1] Co-treatment with a PARP inhibitor can then lead to cell death.[1]
-
Alkylating Agents: In small cell lung cancer (SCLC), SMYD3 has been identified as a regulator of sensitivity to alkylating chemotherapy.[2][3] Inhibition of SMYD3 can restore vulnerability to these agents, suggesting a synthetic lethal interaction.[2][3]
-
ATM Inhibitors: There is evidence to suggest that combining SMYD3 and ATM inhibition may have an additive effect in sensitizing cancer cells to chemotherapy, pointing towards a potential synthetic lethal relationship.[4]
Q3: Our experimental results are inconclusive. What are some key experimental parameters we should re-evaluate?
A3: If you are not observing the expected synthetic lethal effect, it is crucial to review and optimize your experimental protocol. Here are some key parameters to consider:
-
Drug Concentration and Synergy: It is essential to determine the optimal concentration for both this compound and the co-treatment drug. A full dose-response matrix can help identify synergistic, additive, or antagonistic interactions.
-
Duration of Treatment: The timing and duration of drug exposure can significantly impact the outcome. Sequential versus simultaneous treatment may also yield different results.
-
Cell Line Characterization: Ensure your cell line has the appropriate genetic background for the hypothesized synthetic lethal interaction. For example, when testing for synergy with PARP inhibitors, it is important to confirm that the cell line is HR-proficient.
-
Target Engagement: Verify that this compound is effectively inhibiting SMYD3 in your experimental system at the concentrations used. This can be assessed through downstream assays, such as measuring the methylation of known SMYD3 substrates.
-
Choice of Viability Assay: The method used to assess cell viability (e.g., MTT, CellTiter-Glo, colony formation) can influence the results. Consider using multiple assays to confirm your findings.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Examples of SMYD3 Inhibitor Concentrations in Combination Studies
| Cell Line | SMYD3 Inhibitor | Inhibitor Concentration | Combination Agent | Combination Agent Concentration | Reference |
| H209 (SCLC) | Various (from a library of 285) | 1 µmol/L | 4H-CP (activated cyclophosphamide) | 2.5 µmol/L | [5] |
| DMS-114 (SCLC) | EPZ031686 | 0.5, 1, 2 µmol/L | 4H-CP | Increasing concentrations | [5] |
| Sorafenib-resistant HCC cells | BCI-121 | 100 µM | Sorafenib | Not specified | [6] |
Experimental Protocols
Protocol 1: Assessing Synthetic Lethality of a SMYD3 Inhibitor with a PARP Inhibitor
-
Cell Seeding: Plate HR-proficient cancer cells (e.g., U2OS, HCT116) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare stock solutions of the SMYD3 inhibitor (e.g., this compound) and a PARP inhibitor (e.g., Olaparib) in a suitable solvent (e.g., DMSO).
-
Dose-Response Matrix: Treat the cells with a range of concentrations of the SMYD3 inhibitor and the PARP inhibitor, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that is sufficient to observe effects on cell proliferation (e.g., 72-120 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the combination data for synergy using a suitable model (e.g., Bliss independence, Loewe additivity).
Visualizing the Pathways and Logic
Diagram 1: Proposed Mechanism of Synthetic Lethality with SMYD3 and PARP Inhibitors
Caption: Synthetic lethality with SMYD3 and PARP inhibitors in HR-proficient cells.
Diagram 2: Troubleshooting Workflow for Absence of Synthetic Lethality
Caption: A logical workflow for troubleshooting failed synthetic lethality experiments.
References
- 1. Targeting SMYD3 to Sensitize Homologous Recombination-Proficient Tumors to PARP-Mediated Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation-Phosphorylation Cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. SMYD3 induces sorafenib resistance by activating SMAD2/3-mediated epithelial-mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Experimental Results with Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors in their experiments. This resource addresses potential discrepancies between compound naming and target activity and offers guidance on interpreting negative or unexpected results.
A notable point of clarification pertains to the compound ML281 . Publicly available data and scientific literature identify this compound as a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33) .[1][2][3] It is crucial for researchers to be aware of the correct target of their small molecules to ensure accurate experimental design and data interpretation.
This guide is divided into two main sections:
-
This compound, an STK33 Inhibitor : This section provides detailed information, troubleshooting, and protocols relevant to experiments using this compound to inhibit STK33.
-
S1P Lyase (SPL) Inhibitors : For researchers interested in the Sphingosine-1-Phosphate (S1P) signaling pathway, this section focuses on interpreting results from experiments using SPL inhibitors, with a focus on commonly used compounds like THI and LX2931.
Section 1: this compound - A Selective STK33 Inhibitor
Serine/Threonine Kinase 33 (STK33) is a member of the CAMK group of kinases and has been implicated in various cellular processes, including cancer cell proliferation.[4] this compound is a valuable tool for studying the cellular functions of STK33.
FAQs for this compound Experiments
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Serine/Threonine Kinase 33 (STK33).[1][2][3] It is a potent and selective inhibitor of this kinase.
Q2: I am not seeing the expected phenotype in my KRAS-dependent cancer cell line with this compound. Why might this be?
A2: While initial studies suggested a synthetic lethal interaction between STK33 inhibition and KRAS dependency, subsequent research has shown that this compound, even at concentrations that effectively inhibit STK33, does not consistently induce cell death in KRAS-dependent cancer cell lines.[1] It is possible that the role of STK33 in KRAS-driven cancers is more complex than initially thought and may be cell-type or context-dependent.
Q3: How can I confirm that this compound is active in my experimental system?
A3: To confirm the activity of this compound in your system, you can perform a Western blot to assess the phosphorylation status of known or putative downstream targets of STK33. For example, some studies suggest a link between STK33 and the phosphorylation of ERK2, c-FOS, CREB, and ELK1.[5][6] A decrease in the phosphorylation of these targets upon this compound treatment would suggest target engagement.
Troubleshooting Guide for Negative this compound Results
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation | This compound may not induce lethality in your specific cell line, even if it is KRAS-mutant.[1] | Confirm target engagement by assessing the phosphorylation of STK33 downstream targets via Western blot. Consider alternative endpoints beyond cell viability, such as changes in gene expression or specific signaling pathways. |
| Incorrect dosage or compound instability. | Verify the concentration of your this compound stock. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) to prevent degradation.[1] Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Low STK33 expression in your cell model. | Check the expression level of STK33 in your cells of interest using qPCR or Western blot. | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Issues with this compound solubility. | This compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
Data Presentation: this compound
| Parameter | Value | Reference |
| Target | STK33 | [1][2] |
| IC50 | 14 nM | [1][2][7] |
| Solubility | DMSO: 78 mg/mL (200.27 mM) | [2] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (2 years) | [1] |
Experimental Protocols: this compound
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability.
-
Materials : 96-well plates, complete cell culture medium, this compound, DMSO (vehicle control), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for STK33 Downstream Targets
This protocol provides a general framework for assessing the phosphorylation status of STK33 downstream targets.
-
Materials : Cell culture dishes, this compound, DMSO, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and ECL substrate.
-
Procedure :
-
Plate and treat cells with this compound or DMSO as for a typical experiment.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Mandatory Visualization: STK33 Signaling
Caption: Putative STK33 signaling pathway and the inhibitory action of this compound.
Section 2: S1P Lyase (SPL) Inhibitors
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid involved in numerous physiological processes, including cell proliferation, survival, and migration. S1P lyase (SPL) is the enzyme responsible for the irreversible degradation of S1P. Inhibition of SPL leads to an accumulation of S1P, which can have significant effects on cellular signaling.
FAQs for SPL Inhibitor Experiments
Q1: What are some common SPL inhibitors used in research?
A1: Two commonly used SPL inhibitors are 2-acetyl-4-tetrahydroxybutylimidazole (THI) and LX2931.[8][9] These compounds are valuable tools for studying the effects of elevated S1P levels.
Q2: I am not observing the expected phenotype with my SPL inhibitor. What could be the reason?
A2: The effects of SPL inhibition can be highly context-dependent. The cellular response will depend on the expression levels of S1P receptors (S1PRs), the activity of other enzymes in the sphingolipid pathway, and the specific cell type being studied. A lack of a clear phenotype could be due to compensatory mechanisms or low expression of the relevant S1PRs.
Q3: How can I confirm that my SPL inhibitor is working?
A3: The most direct way to confirm the activity of an SPL inhibitor is to measure S1P levels in your cells or tissues. An effective SPL inhibitor should lead to a measurable increase in intracellular S1P. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide for Negative SPL Inhibitor Results
| Issue | Possible Cause | Suggested Solution |
| No change in cell phenotype | Low expression of S1P receptors (S1PR1-5) in the cell model. | Use qPCR or Western blot to determine the expression profile of S1PRs in your cells. The cellular response to increased S1P is dependent on these receptors. |
| Cell culture medium components may interfere with the inhibitor. | Some studies suggest that high levels of vitamin B6 (a cofactor for SPL) in culture media can reduce the apparent efficacy of certain SPL inhibitors like THI.[10] Consider using a custom medium with controlled vitamin B6 levels if you suspect this is an issue. | |
| The chosen endpoint is not sensitive to changes in S1P signaling. | Explore a range of endpoints, such as cell migration, apoptosis, or the activation of specific downstream signaling pathways (e.g., Akt, ERK). | |
| High background or off-target effects | The inhibitor may have off-target activities at the concentration used. | Perform a dose-response analysis to identify the lowest effective concentration. If available, test a second, structurally distinct SPL inhibitor to confirm that the observed phenotype is due to SPL inhibition. |
| Difficulty in detecting increased S1P levels | The analytical method for S1P detection is not sensitive enough. | Ensure your LC-MS protocol is optimized for sphingolipid analysis. Consider using a commercially available S1P ELISA kit as an alternative or complementary method. |
Data Presentation: SPL Inhibitors
| Compound | Target | IC50 | Solubility | Storage | Reference |
| THI | S1P Lyase | Inactive in vitro, active in vivo | Water (up to 10 mg/mL) | -20°C | [11][12] |
| LX2931 | S1P Lyase | Not explicitly stated in provided results | Not explicitly stated in provided results | -80°C (6 months) | [9] |
| S1PL-IN-31 | S1P Lyase | 210 nM | Not explicitly stated in provided results | Not explicitly stated in provided results | [13] |
Experimental Protocols: SPL Inhibitors
1. S1P Lyase Activity Assay
This is a generalized protocol and may need optimization for specific experimental setups.
-
Materials : Cell or tissue lysates, SPL inhibitor (e.g., THI, LX2931), S1P substrate, reaction buffer, and a method to detect the product (e.g., a fluorescent probe that reacts with the aldehyde product).
-
Procedure :
-
Prepare cell or tissue lysates in a suitable buffer.
-
Pre-incubate the lysate with the SPL inhibitor or vehicle control for a specified time.
-
Initiate the reaction by adding the S1P substrate.
-
Incubate at 37°C for a set time.
-
Stop the reaction and measure the product formation using a suitable detection method.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Cell Migration (Boyden Chamber) Assay
This assay can be used to assess the effect of SPL inhibition on cell migration, a process often regulated by S1P signaling.
-
Materials : Boyden chamber apparatus with porous inserts, chemoattractant (e.g., serum or a specific growth factor), cell culture medium, and SPL inhibitor.
-
Procedure :
-
Pre-treat cells with the SPL inhibitor or vehicle control.
-
Place chemoattractant in the lower chamber of the Boyden apparatus.
-
Seed the pre-treated cells in the upper chamber (the insert).
-
Incubate for a period sufficient to allow for cell migration.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the migrated cells under a microscope.
-
Mandatory Visualization: S1P Signaling and SPL Inhibition
Caption: Overview of the S1P signaling pathway and the role of SPL inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. ML 281 | Other Kinases | Tocris Bioscience [tocris.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THI | 94944-70-4 | Benchchem [benchchem.com]
- 12. tribioscience.com [tribioscience.com]
- 13. caymanchem.com [caymanchem.com]
impact of ML281 plasma protein binding on efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML281, focusing on the impact of its plasma protein binding on experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33), with an IC50 of 14 nM in enzymatic assays.[1][2] It was developed to test the hypothesis that inhibiting STK33 could be selectively lethal to cancer cells dependent on the KRAS oncogene.[2] The proposed mechanism involves the disruption of signaling pathways downstream of STK33 that are critical for the survival of these cancer cells.[1][2]
Q2: What is plasma protein binding (PPB) and why is it a critical parameter for drug efficacy?
A2: Plasma protein binding (PPB) is the reversible binding of a drug to proteins in the blood plasma.[3][4] This is a crucial pharmacokinetic parameter because only the unbound, or "free," fraction of a drug is able to diffuse across cell membranes, interact with its target, and exert a pharmacological effect.[3][4][5] The bound fraction acts as a reservoir and is not available for therapeutic action or elimination.[3] High PPB can significantly reduce the concentration of the active drug at the target site, thereby impacting its efficacy.[5]
Q3: What are the reported plasma protein binding characteristics of this compound?
A3: this compound exhibits very high plasma protein binding.[2] Experimental data has shown its binding to be 99.6% in human plasma and 99.9% in mouse plasma.[2] This means only a very small fraction (0.4% in humans, 0.1% in mice) of the total this compound concentration is free to act on its target.
Q4: How does the high PPB of this compound relate to its observed cellular activity?
A4: Despite its high potency against the isolated STK33 enzyme, this compound did not show a significant effect on the viability of KRAS-dependent cancer cell lines, even at concentrations up to 10 μM.[2] The high plasma protein binding is a primary suspect for this discrepancy.[2] The proteins present in typical cell culture media (e.g., fetal bovine serum) likely bind to this compound, drastically reducing the free concentration available to inhibit STK33 within the cells.
Troubleshooting Guide
Problem: I am not observing the expected cytotoxic effects of this compound in my KRAS-dependent cell culture experiments.
This is a documented observation with this compound.[2] The issue likely stems from the compound's pharmacological properties or the underlying biological hypothesis. Here are the potential causes and recommended actions.
Possible Cause 1: Insufficient Free Drug Concentration Due to High Protein Binding in Media
The standard fetal bovine serum (FBS) used in cell culture media contains albumin and other proteins that bind to this compound, significantly lowering its free, active concentration. The nominal concentration you add to the media does not reflect the concentration of the drug that is available to the cells.
-
Recommendation: Adjust your experimental design to account for protein binding. Calculate the expected free concentration of this compound based on its PPB and the protein concentration in your media. You may need to significantly increase the total this compound concentration to achieve a free concentration that is effective for inhibiting the target in a cellular context.
Possible Cause 2: The "STK33 Synthetic Lethality" Hypothesis
The original hypothesis that STK33 inhibition is synthetic lethal in KRAS-dependent cancers was based on RNAi experiments.[2] It is possible that small-molecule inhibition of the kinase does not produce the same biological outcome. The original researchers who developed this compound acknowledge that it remains to be determined whether the lack of effect is due to high PPB or if STK33 inhibition is simply not synthetically lethal to these cells.[2]
-
Recommendation: Perform experiments to confirm target engagement in your specific cell line. If a reliable antibody for a downstream substrate of STK33 is available, a western blot to check for changes in phosphorylation after this compound treatment could confirm if the drug is hitting its target inside the cell.
Data Summary: this compound Properties
| Parameter | Value | Species | Reference |
| STK33 IC50 | 14 nM | - | [1][2] |
| Plasma Protein Binding | 99.6% | Human | [2] |
| Plasma Protein Binding | 99.9% | Mouse | [2] |
| Aqueous Solubility (PBS) | 5.8 µM | - | [2] |
| Cell Viability Effect | No significant effect up to 10 µM | KRAS-dependent cell lines | [2] |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding via Equilibrium Dialysis
Equilibrium dialysis is a common and reliable method for determining the fraction of a drug that binds to plasma proteins.[6][7]
Objective: To determine the unbound fraction (fu) of this compound in plasma.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO).
-
Human or mouse plasma (defrosted and centrifuged to remove cryoprecipitates).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (in DMSO or other suitable solvent).
-
Incubator shaker capable of maintaining 37°C.
-
LC-MS/MS system for sample analysis.
Procedure:
-
Preparation: Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration.
-
Device Loading:
-
Add the this compound-spiked plasma to the sample chamber (red side) of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber (white side) of the insert.
-
-
Assembly: Carefully place the inserts into the base plate, ensuring no cross-contamination. Cover the unit with sealing tape.
-
Incubation: Place the assembled device on an orbital shaker in an incubator at 37°C. Incubate for a period sufficient to reach equilibrium (typically 4-6 hours), shaking at a moderate speed (e.g., 100 RPM).[8]
-
Sampling: After incubation, carefully remove samples from both the plasma and buffer chambers for analysis.
-
Analysis: Determine the concentration of this compound in both the plasma sample (representing total drug) and the buffer sample (representing free drug) using a validated LC-MS/MS method.
-
Calculation:
-
Percent Bound = ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100
-
Fraction Unbound (fu) = Concentration_buffer / Concentration_plasma
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. scientistlive.com [scientistlive.com]
- 7. In-vitro plasma protein binding [protocols.io]
- 8. google.com [google.com]
Technical Support Center: ML281 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual HDAC6 and STK33 inhibitor, ML281. Our focus is to address challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known targets and mechanisms of action of this compound?
This compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33) with an IC50 of 14 nM. It also functions as a Histone Deacetylase 6 (HDAC6) inhibitor. Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/Ca2+ and Wnt/Planar Cell Polarity (PCP) pathways, as well as pathways downstream of STK33.
Q2: What are the solubility properties of this compound?
This compound exhibits poor aqueous solubility. Its solubility profile is crucial for developing an appropriate in vivo formulation.
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | 3 mg/mL |
| Water | Insoluble |
Q3: What is a recommended starting formulation for in vivo oral administration of this compound?
Based on its poor water solubility, a common approach for oral administration of compounds like this compound is to prepare a suspension. A recommended starting formulation is a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).
Troubleshooting Guide for In Vivo Administration of this compound
Issue: Difficulty in achieving a uniform suspension of this compound for consistent dosing.
Potential Cause: Inadequate homogenization or inappropriate vehicle concentration.
Recommended Solutions:
-
Optimize Vehicle Concentration: Start with a 0.5% to 1% (w/v) solution of low-viscosity CMC-Na in sterile water. Higher concentrations may be necessary for stable suspension but can be more difficult to administer.
-
Sonication: After adding this compound powder to the CMC-Na solution, use a bath sonicator or a probe sonicator (on low power) to aid in dispersion. Be mindful of potential heating and compound degradation.
-
Homogenization: For larger volumes, a mechanical homogenizer can be used to ensure a uniform particle size and distribution.
-
Constant Agitation: Suspensions can settle over time. Ensure the suspension is continuously agitated (e.g., using a stir plate) during the dosing procedure to maintain uniformity.
Issue: Suspected poor oral bioavailability leading to suboptimal in vivo efficacy.
Potential Causes:
-
Poor absorption from the gastrointestinal (GI) tract.
-
Rapid metabolism.
-
Precipitation of the compound in the GI fluid.
Recommended Solutions:
-
Particle Size Reduction: Milling or micronization of the this compound powder before suspension can increase the surface area for dissolution and potentially improve absorption.
-
Addition of a Surfactant: Including a small percentage (e.g., 0.1% to 0.5%) of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, in the CMC-Na vehicle can improve wetting and prevent aggregation of the compound in the GI tract.
-
Alternative Formulations: If a simple suspension proves ineffective, consider more advanced formulation strategies for poorly soluble compounds:
-
Microemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and absorption of lipophilic compounds.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and bioavailability.
-
Experimental Protocols
Protocol: Preparation of this compound Suspension for Oral Gavage (10 mg/kg)
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, deionized water
-
Tween® 80 (optional)
-
Sterile glass vial
-
Magnetic stir bar and stir plate
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 50 mg of CMC-Na to 10 mL of sterile water while stirring.
-
(Optional) Add 10 µL of Tween® 80 to the solution for a final concentration of 0.1% (v/v).
-
Stir until the CMC-Na is fully dissolved. This may take some time. Gentle heating can aid dissolution, but ensure the solution cools to room temperature before adding the compound.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound for your desired concentration. For a 10 mg/kg dose in a mouse with an administration volume of 10 mL/kg (0.2 mL for a 20 g mouse), the required concentration is 1 mg/mL.
-
Weigh the appropriate amount of this compound and add it to the prepared vehicle.
-
Add a sterile magnetic stir bar to the vial.
-
-
Homogenization:
-
Place the vial on a magnetic stir plate and stir for at least 30 minutes.
-
For improved homogeneity, sonicate the suspension in a bath sonicator for 10-15 minutes. Monitor the temperature to avoid overheating.
-
-
Administration:
-
Visually inspect the suspension for uniformity before each administration.
-
Keep the suspension stirring during the entire dosing procedure to prevent settling.
-
Administer the appropriate volume to the animal via oral gavage.
-
Signaling Pathway Diagrams
Below are diagrams representing the signaling pathways modulated by this compound.
Caption: STK33 Signaling Pathway and Inhibition by this compound.
Caption: this compound Modulation of Wnt Signaling Pathways.
ML281 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues associated with ML281, a potent and selective STK33 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years to minimize freeze-thaw cycles.[1]
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: this compound is insoluble in water.[2] When preparing working dilutions in aqueous buffers or cell culture media from a DMSO stock, it is critical to ensure rapid and thorough mixing to avoid precipitation. The stability of this compound in aqueous solutions is limited and can be influenced by pH and temperature. It is advisable to prepare fresh dilutions for each experiment and use them promptly.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with a quinoxalinone core structure can be susceptible to hydrolysis, particularly at the amide bond, under strong acidic or basic conditions. Oxidation of the sulfur atom in the thiophene ring is also a theoretical possibility.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: You can perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound under your experimental conditions (e.g., in your cell culture medium at 37°C) and analyzing samples at different time points to quantify the amount of intact this compound remaining.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of this compound: The compound may be degrading in the aqueous environment of the cell culture medium. 2. Precipitation: this compound may be precipitating out of solution at the final working concentration. 3. Low cell permeability: The compound may not be efficiently entering the cells. | 1. Prepare fresh dilutions of this compound for each experiment. Minimize the incubation time of the compound in aqueous solutions before adding to cells. 2. Visually inspect the media for any signs of precipitation after adding this compound. Consider using a lower final DMSO concentration or including a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.05%) to improve solubility. 3. While this compound is expected to be cell-permeable, experimental validation using techniques like cellular thermal shift assays (CETSA) or LC-MS analysis of cell lysates can confirm cellular uptake. |
| Variability between experimental replicates. | 1. Inconsistent compound handling: Differences in the preparation of working solutions or incubation times. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Ensure consistent and standardized procedures for preparing and handling this compound solutions. Use freshly prepared dilutions for all replicates. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media. |
| Unexpected off-target effects. | 1. Degradation products: Degradants of this compound may have different biological activities. 2. Non-specific inhibition at high concentrations: At high concentrations, this compound may inhibit other kinases. | 1. Assess the purity of your this compound stock solution by HPLC. If significant degradation is observed, obtain a fresh batch of the compound. 2. Perform dose-response experiments to determine the optimal concentration range for selective STK33 inhibition. Consult published literature for kinase profiling data of this compound to be aware of potential off-targets. |
Data Summary
This compound Solubility and Storage Recommendations
| Parameter | Value | Source |
| Solubility in DMSO | Up to 100 mg/mL | [1] |
| Solubility in Water | Insoluble | [2] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Solution Storage (in DMSO) | -80°C for up to 2 years | [1] |
Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability may vary.
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 88 |
| 12 | 75 |
| 24 | 60 |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer of interest. Ensure rapid mixing.
-
Immediately take a "time 0" sample by transferring an aliquot to an autosampler vial and either injecting it directly onto the HPLC or quenching the reaction by adding an equal volume of cold acetonitrile and storing at -20°C until analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours), treating each sample as described in step 3.
-
Analyze the samples by HPLC. The peak area of the intact this compound at each time point will be used to determine the percentage remaining relative to the time 0 sample.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Guide to STK33 Inhibitors: ML281 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Serine/Threonine Kinase 33 (STK33) has emerged as a kinase of interest in various pathological conditions, most notably in KRAS-dependent cancers. This has spurred the development of small molecule inhibitors to probe its function and assess its therapeutic potential. This guide provides an objective comparison of the prominent STK33 inhibitor, ML281, with other notable inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of STK33 Inhibitors
The following table summarizes the key quantitative data for this compound and other significant STK33 inhibitors.
| Inhibitor | Chemical Class | IC50 (nM) vs STK33 | Kd (nM) | Selectivity Highlights | Reference |
| This compound | Quinoxalinone | 14 | 39.6 | >700-fold vs PKA, 550-fold vs AurB | [1][2] |
| Compound 1 | Not Specified | 7 | 1.7 | 28-fold vs PKA, 0.4-fold vs AurB | [1] |
| BRD-8899 | Fasudil analog | 11 | 1.2 | Inhibits RIOK1, MST4, RSK4, ATK1, KIT, ROCK1, FLT3 | |
| CDD-2807 | Not Specified | 9.2 | 0.02 | >9-fold selective vs other kinases including CLK1/2/4 and RET | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of STK33 inhibitors are provided below.
Biochemical Kinase Inhibition Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay quantifies kinase activity by measuring the phosphorylation of a substrate.
-
Principle: A fluorescently labeled substrate and a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate are used. When the substrate is phosphorylated by STK33, the antibody binds, bringing the donor (lanthanide) and acceptor (substrate's fluorescent tag) into proximity, resulting in a FRET signal. Inhibitors of STK33 will prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Kinase Reaction: In a 384-well plate, combine the STK33 enzyme, the fluorescently labeled substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase reaction buffer. Add the test compound (e.g., this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60-90 minutes, to allow for enzymatic activity.[6][7]
-
Detection: Stop the kinase reaction by adding a development solution containing EDTA and the lanthanide-labeled phosphospecific antibody.
-
Signal Measurement: After another incubation period (e.g., 30-60 minutes), measure the time-resolved fluorescence signals of the donor and acceptor fluorophores using a plate reader. The ratio of the acceptor to donor emission is calculated to determine the extent of inhibition.[7][8]
-
2. Z'-LYTE™ Kinase Assay
This assay also measures kinase activity but uses a different FRET-based approach.
-
Principle: This method uses a peptide substrate with two fluorophores (e.g., Coumarin and Fluorescein) that create a FRET signal. Phosphorylation of the peptide by STK33 protects it from cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET. Therefore, a high FRET signal corresponds to high kinase activity (and low inhibition).
-
Protocol Outline:
-
Kinase Reaction: Similar to the TR-FRET assay, incubate STK33, the FRET-peptide substrate, and ATP with varying concentrations of the inhibitor.
-
Development: Add the development reagent containing the site-specific protease.
-
Signal Measurement: Measure the fluorescence of the two fluorophores. The emission ratio is used to calculate the percent phosphorylation and, consequently, the inhibitory activity.
-
Cell-Based Assays
1. Cell Viability (MTT) Assay
This assay assesses the effect of STK33 inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the STK33 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[3][5]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Visualizations
STK33 Signaling Pathway
The following diagram illustrates the central role of STK33 in the KRAS signaling cascade, a pathway frequently dysregulated in cancer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. dcreport.org [dcreport.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to STK33 Inhibitors: ML281 vs. BRD-8899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Serine/Threonine Kinase 33 (STK33), ML281 and BRD-8899. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction to STK33 and its Inhibitors
Serine/Threonine Kinase 33 (STK33) has emerged as a kinase of interest in cancer research, particularly in the context of KRAS-mutant tumors.[1] Initial studies suggested that STK33 is essential for the proliferation and survival of cancer cells dependent on the KRAS oncogene, making it a potential therapeutic target.[1] This has led to the development of small-molecule inhibitors to probe its function and therapeutic potential. This compound and BRD-8899 are two such inhibitors that have been characterized for their potency and selectivity against STK33.
Biochemical Potency and Selectivity
Both this compound and BRD-8899 are potent inhibitors of STK33 with low nanomolar IC50 values in biochemical assays.
| Compound | Target | IC50 (nM) |
| This compound | STK33 | 14 |
| BRD-8899 | STK33 | 11 |
This compound has demonstrated high selectivity. In a screen against 83 different kinases, this compound showed significant inhibition of only FLT3 and KDR at a concentration of 1 µM. It also exhibited over 700-fold selectivity for STK33 over the closely related kinase PKA and 550-fold selectivity over Aurora B.
BRD-8899 , while a potent STK33 inhibitor, has been shown to have off-target effects on other kinases. At a 1 µM concentration, it was found to inhibit several other kinases, including RIOK1, MST4, and RSK4.
Cellular Activity and Target Engagement
A key finding for both this compound and BRD-8899 is their lack of efficacy in inducing cell death in KRAS-dependent cancer cell lines, a result that challenges the initial hypothesis of STK33 as a synthetic lethal target in this cancer subtype.
For BRD-8899 , cellular target engagement was confirmed indirectly. Treatment of cells with BRD-8899 led to a decrease in the phosphorylation of a known substrate of MST4, one of its off-target kinases. This suggests that BRD-8899 can penetrate cells and inhibit its target kinases.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key assays used in the characterization of STK33 inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the kinase.
Materials:
-
STK33 Kinase
-
Eu-anti-tag Antibody
-
Kinase Tracer
-
Assay Buffer
-
Test compounds (this compound, BRD-8899)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a suitable microplate, add the STK33 kinase, Eu-anti-tag antibody, and the kinase tracer.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The signal is inversely proportional to the amount of tracer displaced by the inhibitor. Calculate IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test compounds (this compound, BRD-8899)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for STK33.
-
Quantify the band intensities to determine the melting curve of STK33 in the presence and absence of the inhibitor. An increase in the melting temperature indicates target engagement.
STK33 Signaling Pathway
STK33 is implicated in cell proliferation and survival pathways. It has been shown to interact with and phosphorylate downstream targets, and its expression is often upregulated in various cancers. The following diagram illustrates a simplified view of the STK33 signaling pathway.
Caption: A simplified diagram of the STK33 signaling pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of STK33 inhibitors.
Caption: A workflow for the characterization of STK33 inhibitors.
Conclusion
Both this compound and BRD-8899 are valuable chemical probes for studying the biology of STK33. They exhibit high potency in biochemical assays. This compound appears to be a more selective inhibitor, which can be advantageous for delineating the specific roles of STK33. The finding that neither compound induces lethality in KRAS-dependent cancer cells suggests that the therapeutic strategy of targeting STK33 in this context may need re-evaluation, or that STK33's role in cancer may be more complex than initially understood.[1] This guide provides a foundation for researchers to select the appropriate tool and design experiments to further investigate the function of STK33 in health and disease.
References
Validating STK33 Inhibition in Cells: A Comparative Guide to ML281 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine/Threonine Kinase 33 (STK33) has emerged as a kinase of interest in several pathological contexts, including cancer and, more recently, male fertility. The development of potent and selective small molecule inhibitors is crucial for validating its function and therapeutic potential. This guide provides a comparative analysis of ML281, a well-characterized STK33 inhibitor, and other notable alternatives, with a focus on cellular target engagement and downstream signaling validation.
Introduction to STK33 and the Role of Inhibitors
STK33 is a serine/threonine kinase whose biological roles are still being elucidated. Initially identified as a potential synthetic lethal target in KRAS-mutant cancers, subsequent studies with potent inhibitors have cast doubt on this hypothesis. Emerging research now points to a critical role for STK33 in spermatogenesis, making it a novel target for non-hormonal male contraception. Small molecule inhibitors are indispensable tools to probe these diverse functions and validate STK33 as a therapeutic target.
Comparative Analysis of STK33 Inhibitors
The validation of a kinase inhibitor in a cellular context requires robust evidence of target engagement and a corresponding effect on downstream signaling pathways. This section compares this compound with other known STK33 inhibitors, BRD-8899 and CDD-2807, based on available cellular data.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein within living cells. It provides a direct measure of target engagement. Recent studies have utilized this technology to determine the cellular potency of various STK33 inhibitors.
| Inhibitor | NanoBRET™ IC50 (nM) | Reference |
| This compound | 7710 | [1] |
| BRD-8899 | 11800 | [1] |
| CDD-2807 | 9.2 | [2][3][4][5][6] |
Key Findings:
-
CDD-2807 demonstrates significantly higher potency in cellular target engagement compared to this compound and BRD-8899, with an IC50 in the low nanomolar range.[2][3][4][5][6]
-
This compound and BRD-8899 show weaker cellular target engagement in the high micromolar range, despite their low nanomolar biochemical potency.[1] This discrepancy may be attributed to factors such as cell permeability or efflux.
Validating Downstream Signaling Inhibition
Inhibition of STK33 is expected to modulate its downstream signaling pathways. Key reported downstream effectors of STK33 include the ERK and mTOR/S6K1 pathways, as well as a role in regulating HIF1α protein stability. Validating the effect of an STK33 inhibitor on these pathways is a critical step in confirming its mechanism of action in cells.
While direct experimental evidence for the effect of this compound, BRD-8899, or CDD-2807 on these specific downstream readouts is not yet extensively published, the following experimental approaches are recommended for validation.
Western Blotting for Downstream Targets
Western blotting is a standard technique to assess changes in protein expression and phosphorylation status. To validate STK33 inhibition, researchers can probe for changes in the phosphorylation of ERK (p-ERK) and S6K1 (p-S6K1), as well as the total protein levels of HIF1α.
Expected Outcomes:
-
p-ERK and p-S6K1: Treatment with a potent STK33 inhibitor is expected to decrease the levels of phosphorylated ERK and S6K1 in cell models where these pathways are driven by STK33 activity.
-
HIF1α: In contexts where STK33 regulates HIF1α stability, inhibition of STK33 should lead to a decrease in HIF1α protein levels.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay for STK33
This protocol is adapted from commercially available assays and published literature.[7]
Materials:
-
HEK293 cells
-
NanoLuc®-STK33 Fusion Vector
-
NanoBRET™ Tracer K-5
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-STK33 Fusion Vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Cell Seeding: Harvest transfected cells and resuspend in Opti-MEM. Seed the cells into the wells of a white assay plate.
-
Tracer and Compound Addition: Pre-treat the cells with the NanoBRET™ Tracer K-5. Subsequently, add the test compounds (e.g., this compound, BRD-8899, CDD-2807) at various concentrations.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells. Measure the BRET signal on a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curves to determine the IC50 values.
Western Blot Protocol for p-ERK, p-S6K1, and HIF1α
Materials:
-
Cell line of interest
-
STK33 inhibitors (this compound, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-phospho-p70 S6K1, anti-HIF1α, and antibodies for total ERK, S6K1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the STK33 inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying biology, the following diagrams have been generated using Graphviz.
STK33 Downstream Signaling Pathway
Caption: Proposed STK33 downstream signaling pathways.
NanoBRET™ Target Engagement Assay Workflow
Caption: Principle of the NanoBRET™ target engagement assay.
Conclusion
The validation of STK33 inhibition in a cellular context is a multifaceted process that requires direct evidence of target engagement and modulation of downstream signaling. While this compound has been a valuable tool compound, newer inhibitors like CDD-2807 show superior cellular potency. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rigorously validate the activity of STK33 inhibitors in their cellular models of interest. The continued development and characterization of selective STK33 inhibitors will be instrumental in dissecting the diverse biological roles of this kinase and assessing its potential as a therapeutic target.
References
- 1. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDD-2807 | STK33 inhibitor | Probechem Biochemicals [probechem.com]
- 4. CDD-2807 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Guide: Genetic Knockdown of STK33 vs. ML281 Inhibition
Introduction
Serine/Threonine Kinase 33 (STK33) has emerged as a topic of considerable interest in cancer biology, particularly due to initial findings suggesting it as a synthetic lethal partner in cancers driven by KRAS mutations.[1][2] This discovery proposed STK33 as a promising therapeutic target for a range of notoriously difficult-to-treat cancers.[2] Researchers primarily employ two distinct strategies to probe the function of STK33 and validate its therapeutic potential: genetic knockdown using RNA interference (RNAi) and pharmacological inhibition with small molecules like ML281.
This guide provides an objective comparison between these two methodologies, summarizing key experimental data, detailing relevant protocols, and illustrating the underlying biological and experimental logic. The evidence reveals a complex and often controversial picture, where the effects of removing the STK33 protein are not always replicated by inhibiting its kinase activity, suggesting multifaceted roles for the protein beyond its catalytic function.
Mechanism of Action: Two Approaches to Target STK33
Genetic Knockdown (siRNA/shRNA)
Genetic knockdown utilizes RNA interference (RNAi) to silence the expression of the STK33 gene. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to bind to and degrade STK33 messenger RNA (mRNA). This prevents the translation of the STK33 protein, effectively removing it from the cell. This approach is valuable for studying the consequences of the total loss of the protein, including both its kinase activity and any potential scaffolding or non-catalytic functions.
This compound Chemical Inhibition
This compound is a potent and selective small-molecule inhibitor of STK33.[2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the STK33 protein and blocking its ability to phosphorylate downstream substrates.[2] With an IC50 of 14 nM, this compound allows for the specific interrogation of the kinase-dependent functions of STK33.[3] Unlike genetic knockdown, this method leaves the STK33 protein intact but catalytically inactive.
Data Presentation: Effects on Cancer Cell Lines
The following table summarizes the reported effects of STK33 knockdown versus this compound inhibition across various cancer cell lines. A significant point of contention in the literature is the effect on KRAS-dependent cells, where initial RNAi screens showed promise that was not consistently replicated with kinase inhibitors.[2][4]
| Method | Cell Line(s) | KRAS Status | Effect on Cell Viability / Proliferation | Effect on Apoptosis | Effect on Downstream Signaling | Reference(s) |
| Genetic Knockdown (siRNA/shRNA) | NOMO-1, SKM-1 (AML) | Mutant (G13D, K117N) | No effect on viability. | Not specified. | No change in phosphorylation of p70S6K or RPS6. | [4] |
| Genetic Knockdown (siRNA) | Various KRAS-mutant cell lines | Mutant | Initially reported to be selectively toxic. | Induced apoptosis. | Regulates suppression of mitochondrial apoptosis via S6K1-induced inactivation of BAD. | [1][2][5] |
| Genetic Knockdown (shRNA) | NCI-H466, DMS153 (SCLC) | Wild-Type | Suppressed cell proliferation and invasion. | Induced apoptosis. | Decreased phosphorylation of RPS6 and BAD; increased cleaved caspase 9. | [6] |
| Genetic Knockdown (siRNA) | SW1990, PANC-1 (Pancreatic) | Mutant (G12D) | Decreased cell monolayer growth and inhibited tumor growth in vivo. | Not specified. | Involved in HIF1α-mediated migration. | [7] |
| This compound Inhibition | KRAS-dependent cancer cells | Mutant | No effect on viability, even at 10 µM. | Not specified. | Not specified. | [2] |
| This compound Inhibition | NCI-H466 (SCLC) | Wild-Type | Suppressed cell viability at 10 µM. | Not specified. | Suppressed RPS6/BAD pathways. | [3][6] |
Experimental Protocols
Genetic Knockdown of STK33 via siRNA
-
Cell Culture and Transfection: Cells (e.g., NOMO-1, SKM-1) are cultured in appropriate media. For transfection, cells are plated and allowed to adhere. A solution containing siRNA duplexes targeting STK33 (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is prepared in serum-free media and added to the cells.[4]
-
Incubation: Cells are incubated with the siRNA-lipid complexes for a specified period (typically 24-72 hours) to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown: The efficiency of STK33 knockdown is confirmed at both the mRNA level (via qRT-PCR) and protein level (via Western Blotting) using an antibody specific to STK33.
Chemical Inhibition with this compound
-
Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then diluted in cell culture medium to the desired final concentrations for treatment.
-
Cell Treatment: Cells are seeded in multi-well plates. After allowing them to attach, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., up to 10 µM). A vehicle control (DMSO alone) is run in parallel.[3][6]
-
Incubation: Cells are incubated with the compound for a defined period, such as 72 hours, before downstream analysis.[3]
Cell Viability Assay (MTS Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure: Following treatment (either siRNA or this compound), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well.
-
Measurement: Metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan is measured using a spectrophotometer (typically at 490 nm). The quantity of formazan is directly proportional to the number of living cells in the culture.
Apoptosis Detection (Western Blot for Cleaved Caspases)
-
Principle: Apoptosis often involves the activation of a cascade of cysteine proteases called caspases. Detecting the cleaved (active) forms of caspases, such as caspase-9, is a hallmark of apoptosis.[6]
-
Procedure:
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-9. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: A chemiluminescent substrate is applied, and the resulting signal is captured, indicating the presence and relative amount of the target protein.
-
Visualizations: Pathways and Workflows
Comparative Analysis
Efficacy and Cell-Type Dependency
The most striking difference between STK33 knockdown and this compound inhibition is the conflicting data regarding KRAS-mutant cancer cells. Initial RNAi screens identified STK33 as essential for the survival of these cells.[1] However, multiple subsequent studies, including those developing this compound and another inhibitor, BRD-8899, found that potent and selective inhibition of STK33's kinase activity had no effect on the viability of the same KRAS-dependent cell lines.[2][4][8]
This discrepancy is not universal across all cancer types. In small cell lung carcinoma (SCLC), both shRNA-mediated knockdown of STK33 and treatment with this compound were shown to suppress cell viability and invasion by inhibiting the RPS6/BAD signaling pathway.[6] This suggests that the reliance on STK33's kinase activity is highly context-dependent and varies between different cancer histologies.
Specificity and Off-Target Effects
Both methods are subject to potential off-target effects.
-
Genetic Knockdown: siRNAs can inadvertently bind to and silence unintended mRNA targets that have partial sequence homology, leading to confounding results. Rigorous controls and the use of multiple, distinct siRNA sequences are necessary to mitigate this risk.
-
This compound Inhibition: While this compound is highly selective for STK33 over kinases like PKA and Aurora B, no small molecule is completely specific.[2] At higher concentrations, this compound could inhibit other kinases or proteins, producing off-target effects. However, the lack of efficacy in KRAS-mutant cells, even at high concentrations, argues against a simple off-target toxic effect.[2]
Kinase-Dependent vs. Kinase-Independent Functions
The divergence in outcomes between the two methods in KRAS-mutant cells is the strongest evidence that STK33 may possess critical biological functions that are independent of its kinase activity. Genetic knockdown eliminates the entire protein, abrogating both its catalytic activity and any structural roles it may play, such as acting as a scaffold in protein complexes. In contrast, this compound only blocks the ATP-binding site, leaving the rest of the protein intact. The initial synthetic lethal phenotype observed with RNAi may therefore be due to the disruption of a non-catalytic, scaffolding function of STK33 that is essential in the context of a KRAS mutation.
Conclusion
The comparison between genetic knockdown of STK33 and its inhibition by this compound provides a critical lesson in target validation. While both are powerful techniques, they interrogate different aspects of a protein's function.
-
Genetic Knockdown assesses the overall importance of the protein's presence.
-
This compound Inhibition specifically tests the necessity of the protein's kinase activity.
In the case of STK33, the data suggests that its role is highly context-specific. In SCLC, its kinase activity appears to be a valid therapeutic target.[6] However, in the broader context of KRAS-driven cancers, the initial excitement generated by RNAi results has been tempered by the failure of specific kinase inhibitors like this compound to replicate the findings.[2][4] This highlights the possibility of crucial kinase-independent roles for STK33 and underscores the importance of using multiple, complementary methods to thoroughly validate a potential drug target before committing to extensive drug development programs.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of human serine/threonine kinase 33 suppresses human small cell lung carcinoma by blocking RPS6/BAD signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Choice of a Negative Control in KRAS Studies: A Comparative Guide to ML281 and Other Alternatives
For researchers in oncology and drug discovery, the integrity of experimental design is paramount. In the context of investigating the highly pursued cancer target, KRAS, the selection of an appropriate negative control is a critical determinant of data validity. This guide provides a comprehensive comparison of ML281, a purported negative control, with an established alternative, BI-2853, offering experimental data and detailed protocols to inform your research.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in signaling pathways that drive cell proliferation and survival. Its mutation is a frequent event in a multitude of cancers, making it a prime target for therapeutic intervention. The development of direct KRAS inhibitors has been a landmark achievement, necessitating rigorously controlled experiments to validate their specificity and efficacy. A crucial component of such studies is the use of a negative control—a compound structurally similar to the active inhibitor but devoid of its biological activity. This ensures that any observed effects are attributable to the specific inhibition of the target and not to off-target or non-specific chemical effects.
This compound: An STK33 Inhibitor with a Nuanced Role in KRAS-Dependent Cells
This compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] While some early reports suggested that STK33 inhibition might be synthetically lethal with KRAS mutations, subsequent comprehensive studies have demonstrated that this compound has no effect on the viability of KRAS-dependent cancer cell lines, even at concentrations as high as 10 μM.[1][2] This lack of cytotoxic effect in KRAS-mutant contexts has led to its consideration as a potential negative control in KRAS-centric studies.
BI-2853: A Purpose-Designed Inactive Enantiomer
In contrast to this compound, BI-2853 was developed specifically as a negative control for the pan-KRAS inhibitor, BI-2852. BI-2853 is the less active enantiomer of BI-2852 and has been shown to be approximately 10-fold less potent in biochemical assays and to have no effect on cellular signaling or proliferation.[3] Its direct structural relationship to an active KRAS inhibitor, differing only in stereochemistry, makes it a highly specific tool for dissecting on-target versus off-target effects.
Comparative Performance Data
To facilitate an objective comparison, the following table summarizes the available quantitative data on this compound and BI-2853.
| Feature | This compound | BI-2853 | Source(s) |
| Primary Target | Serine/Threonine Kinase 33 (STK33) | N/A (Inactive enantiomer of a KRAS inhibitor) | [1][2],[3] |
| Potency against Primary Target | IC50 = 14 nM (for STK33) | N/A | [1] |
| Effect on KRAS-Dependent Cell Viability | No significant effect up to 10 μM | No effect on cells | [1][2],[3] |
| Biochemical Potency (vs. Active Counterpart) | N/A | ~10-fold less potent in AlphaScreen assays | [3] |
| Effect on KRAS Signaling (p-ERK/p-AKT) | Data not available | No effect | [4] |
Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, detailed methodologies for key assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format and is suitable for assessing the effect of compounds on the viability of KRAS-mutant cell lines.
-
Cell Seeding: Seed KRAS-mutant cells (e.g., NCI-H358) in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, BI-2853, and a positive control KRAS inhibitor) in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Western Blotting for KRAS Signaling Pathway Analysis
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT.
-
Cell Culture and Treatment: Seed KRAS-mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds at the desired concentrations for the specified duration (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Rationale: Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the KRAS signaling pathway and the logical framework for using a negative control.
Conclusion
The selection of an appropriate negative control is a cornerstone of rigorous scientific inquiry in the field of KRAS-targeted therapies. While this compound's lack of efficacy in KRAS-dependent cells makes it a plausible candidate, its primary activity as an STK33 inhibitor introduces a potential confounding variable. In contrast, BI-2853, as an inactive enantiomer of a potent KRAS inhibitor, offers a more direct and specific negative control. Researchers should carefully consider the experimental context and the specific questions being addressed when choosing a negative control. For studies aiming to definitively attribute an observed phenotype to the inhibition of KRAS, a purpose-designed inactive analog like BI-2853 represents the gold standard. This guide provides the necessary data and protocols to empower researchers to make an informed decision and to design robust and reliable experiments in the quest to conquer KRAS-driven cancers.
References
- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor ML281's performance against its primary target and other related kinases. The information presented is based on available experimental data to assist in the evaluation and application of this compound in research and drug development.
This compound is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33) with an IC50 of 14 nM.[1][2][3] Understanding its selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects.
Quantitative Cross-Reactivity Data
| Kinase Target | Description | This compound Activity/Selectivity | Reference |
| STK33 | Primary Target | IC50 = 14 nM | [2][3] |
| FLT3 | Fms-like tyrosine kinase 3 | Inhibited by ≥25% at 1 µM | [4] |
| KDR (VEGFR2) | Kinase insert domain receptor | Inhibited by ≥25% at 1 µM | [4] |
| PKA | Protein Kinase A | >700-fold selectivity over PKA | [2] |
| AurB | Aurora Kinase B | 550-fold selectivity over AurB | [2] |
Experimental Protocols
The specific, detailed experimental protocol for the 83-kinase panel profiling of this compound is not publicly available. However, a common method for determining kinase inhibitor selectivity is the radiometric filter-binding assay. The following is a generalized protocol representative of this technique.
Objective: To determine the percent inhibition of a panel of kinases by a test compound (e.g., this compound) at a single concentration.
Materials:
-
Kinase panel (purified recombinant enzymes)
-
Corresponding kinase-specific peptide substrates
-
Test compound (this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., HEPES buffer containing MgCl2, MnCl2, DTT, and BSA)
-
[γ-33P]-ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well or 384-well reaction plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired final concentration (e.g., 1 µM) in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the reaction plate.
-
Add the diluted this compound solution to the test wells. Add an equivalent volume of DMSO to the control wells (0% inhibition) and a known broad-spectrum inhibitor to the positive control wells (100% inhibition).
-
Add the specific kinase enzyme to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP/substrate mixture containing the specific peptide substrate, unlabeled ATP at its Km concentration for each kinase, and [γ-33P]-ATP.
-
Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]-ATP will be washed away.
-
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (CPM_test_compound - CPM_background) / (CPM_DMSO_control - CPM_background))
-
Visualizations
Experimental Workflow
Caption: Workflow for a radiometric kinase cross-reactivity assay.
Signaling Pathways
The following diagrams illustrate the signaling pathways of STK33 and its identified off-targets, FLT3 and KDR (VEGFR2).
STK33 Signaling Pathway
Caption: STK33 signaling pathway and the inhibitory action of this compound.
FLT3 Signaling Pathway
Caption: FLT3 signaling and potential off-target inhibition by this compound.
KDR (VEGFR2) Signaling Pathway
Caption: KDR/VEGFR2 signaling and potential off-target inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML 281 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Table 4, PubChem bioassays in which the this compound screening hit was active - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML281: A Comparative Analysis of a Selective STK33 Inhibitor in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ML281, a potent and selective inhibitor of serine/threonine kinase 33 (STK33), across different cancer models. Initially developed to exploit a hypothesized synthetic lethal relationship with KRAS-mutant cancers, this compound's trajectory has shifted towards being a valuable chemical probe for elucidating the cellular functions of STK33. Here, we present available experimental data on its performance, compare it with alternative therapeutic strategies, and provide detailed experimental methodologies.
Executive Summary
This compound is a small molecule inhibitor with high potency and selectivity for STK33. While it was initially investigated as a potential therapeutic for KRAS-dependent cancers, extensive research has shown that this compound does not exhibit significant efficacy in killing these cancer cells. However, subsequent studies have revealed its potential in other contexts, notably in small cell lung cancer (SCLC). This guide will delve into the nuanced efficacy of this compound, presenting data from key studies and comparing its performance with established and emerging therapies for relevant cancer subtypes.
Data Presentation: Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound in different cancer models and compare it with alternative therapeutic agents.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Key Mutation | Efficacy Metric | Result |
| This compound | KRAS-Dependent Cancers | Various | KRAS | Cell Viability | No significant effect at concentrations up to 10 µM |
| This compound | Small Cell Lung Cancer | NCI-H446 | Not specified | Cell Viability | Suppression of cell viability at 10 µM[1] |
Table 2: Comparative Efficacy of Alternative Therapies in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Compound/Regimen | Mechanism of Action | Efficacy Metric | Result in KRAS G12C-Mutant NSCLC |
| Sotorasib (Lumakras) | KRAS G12C Inhibitor | Objective Response Rate (ORR) | 37.1% |
| Median Progression-Free Survival (PFS) | 6.8 months | ||
| Adagrasib (Krazati) | KRAS G12C Inhibitor | Objective Response Rate (ORR) | 42.9% |
| Median Progression-Free Survival (PFS) | 6.5 months | ||
| Selumetinib + Docetaxel | MEK Inhibitor + Chemotherapy | Objective Response Rate (ORR) | 37% |
| Median Progression-Free Survival (PFS) | 5.3 months | ||
| Docetaxel (Standard Chemotherapy) | Chemotherapy | Objective Response Rate (ORR) | 0-9% |
| Median Progression-Free Survival (PFS) | 2.1-4.5 months |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Hypothesized STK33-KRAS Synthetic Lethal Pathway
This diagram illustrates the initially proposed signaling pathway that spurred the development of this compound. The hypothesis was that KRAS-mutant cancer cells become dependent on STK33 for survival, and therefore, inhibiting STK33 would be selectively lethal to these cells.
Caption: Hypothesized STK33-KRAS synthetic lethal pathway.
STK33 Signaling Pathway in Small Cell Lung Cancer (SCLC)
This diagram depicts the signaling pathway elucidated in SCLC, where STK33 inhibition by this compound was shown to have an effect.
Caption: STK33 signaling in SCLC.
General Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines a typical workflow for assessing the efficacy of a kinase inhibitor like this compound in a cancer cell line.
Caption: Kinase inhibitor evaluation workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information from the study by Sun et al. (2017).
Cell Culture
-
Cell Line: NCI-H446 (human small cell lung cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed NCI-H446 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in DMSO. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins, indicating the inhibition of kinase activity.
-
Procedure:
-
Seed NCI-H446 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RPS6, total RPS6, phospho-BAD, total BAD, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Conclusion
This compound stands as a potent and selective inhibitor of STK33. While it did not validate the initial hypothesis of synthetic lethality in KRAS-mutant cancers, it has proven to be an invaluable tool for exploring the roles of STK33 in other cancer contexts, such as small cell lung cancer. In SCLC, this compound has been shown to suppress cell viability by inhibiting the phosphorylation of RPS6 and BAD, leading to apoptosis.
In comparison, for KRAS-mutant NSCLC, direct KRAS inhibitors like sotorasib and adagrasib, as well as combination therapies involving MEK inhibitors, have demonstrated significant clinical efficacy and represent the current standard of care and promising avenues for future treatment. The journey of this compound underscores the complexity of cancer biology and the importance of rigorous scientific investigation, where even unexpected results can lead to new insights and research directions. For researchers, this compound remains a critical chemical probe for dissecting the intricate signaling networks governed by STK33.
References
A Comparative Guide to Small Molecule Inhibitors for the Study of STK33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available and documented small molecule inhibitors of Serine/Threonine Kinase 33 (STK33), a kinase implicated in various cancers and other diseases. This document aims to assist researchers in selecting the most appropriate tool compound for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison of STK33 Inhibitors
The following table summarizes the key quantitative data for several known STK33 inhibitors, providing a direct comparison of their potency and selectivity.
| Compound Name | Alternative Name(s) | STK33 IC50/AC50 (nM) | Selectivity Highlights | Key Features & Applications |
| ML281 | 14 | >700-fold vs. PKA, 550-fold vs. Aurora B | Potent and selective; used in studies of KRAS-dependent cancers. | |
| STK33-IN-1 | Compound 1 | 7 | 28-fold vs. PKA, 0.4-fold vs. Aurora B | Potent STK33 inhibitor, but with lower selectivity against Aurora B. |
| Fasudil Analogue | Compound 2 | 11 | 5-fold vs. PKA and Aurora B | A derivative of a known ROCK inhibitor with moderate selectivity. |
| BRD-8899 | 11 | High | Potent inhibitor used to probe the role of STK33 kinase activity in KRAS-mutant cells. | |
| CDD-2807 | 9.2 (IC50), 0.02 (Kd) | >9-fold vs. other kinases | High potency and metabolic stability; investigated as a potential non-hormonal male contraceptive.[1] | |
| Z29077885 | 237 | Less potent than other inhibitors | Identified through an AI-driven approach; induces S-phase cell cycle arrest and apoptosis.[2] |
STK33 Signaling Pathways
STK33 is involved in multiple signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the functional consequences of STK33 inhibition.
Figure 1: A simplified diagram of the key signaling pathways involving STK33.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of STK33 inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol describes a typical workflow for determining the in vitro potency (IC50) of a compound against STK33. Specific assay formats like radiometric assays (e.g., using ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™) are commonly employed.
-
Reagents and Materials:
-
Recombinant human STK33 enzyme
-
Kinase buffer (e.g., MOPS, EDTA, MgAcetate)
-
Substrate (e.g., myelin basic protein)
-
ATP (radiolabeled or non-labeled depending on the assay)
-
Test compounds (solubilized in DMSO)
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., phosphoric acid for radiometric, or specific reagents for luminescence/fluorescence)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the kinase buffer, STK33 enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 40 minutes).
-
Stop the reaction using an appropriate stop solution (e.g., phosphoric acid).
-
Process the plate for signal detection (e.g., scintillation counting for radiometric assays or luminescence reading).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This type of assay measures the ability of a compound to bind to its target within a cellular environment.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding STK33 fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (e.g., 96-well, white)
-
-
Procedure:
-
Transfect HEK293 cells with the STK33-NanoLuc® fusion plasmid.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cell suspension into the assay plate.
-
Add the test compounds at various concentrations.
-
Add the NanoBRET™ tracer.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Measure the BRET signal (donor and acceptor emissions) using a luminometer.
-
Calculate the BRET ratio and determine the IC50 value from the dose-response curve.
-
Experimental Workflow for STK33 Inhibitor Screening
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel STK33 inhibitors.
Figure 2: A generalized workflow for the screening and development of STK33 inhibitors.
References
A Comparative Analysis of ML281 and CDD-2807: Potent and Selective STK33 Inhibitors
A detailed examination of two key chemical probes for the serine/threonine kinase 33 (STK33), ML281 and CDD-2807, reveals distinct yet complementary profiles for researchers in cancer biology and contraceptive development. While both compounds exhibit potent and selective inhibition of STK33, their reported applications and available experimental data highlight their specialized utility in different fields of study.
This guide provides a comprehensive comparison of this compound and CDD-2807, summarizing their biochemical and cellular activities, outlining key experimental methodologies, and visualizing their shared signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and CDD-2807 based on available literature.
| Parameter | This compound | CDD-2807 |
| Target | Serine/Threonine Kinase 33 (STK33) | Serine/Threonine Kinase 33 (STK33) |
| IC50 (in vitro) | 14 nM[1][2] | 9.2 nM[3] |
| Primary Application | Chemical probe for STK33 in KRAS-dependent cancers | Potential non-hormonal male contraceptive |
| Reported Selectivity | >700-fold selective over PKA, 550-fold selective over Aurora B[2] | Described as a potent and selective inhibitor |
| Solubility (PBS) | 5.8 µM | Not explicitly reported |
| Plasma Protein Binding | 99.9% (mouse), 99.6% (human) | Not explicitly reported |
| Plasma Stability | 10.0% (mouse), 80.3% (human) | Favorable metabolic stability reported |
| In Vivo Efficacy | No significant effect on viability of KRAS-dependent cancer cell lines up to 10 µM | Induces reversible contraception in mice |
Mechanism of Action and Signaling Pathway
Both this compound and CDD-2807 exert their effects through the direct inhibition of STK33, a serine/threonine kinase. In the context of male fertility, STK33 plays a crucial role in spermatogenesis, specifically in the proper formation of the sperm flagella. The kinase is understood to phosphorylate key fibrous sheath proteins, including A-kinase anchoring proteins 3 and 4 (AKAP3 and AKAP4). This phosphorylation is essential for the structural integrity and motility of the sperm tail. By inhibiting STK33, both this compound and CDD-2807 can disrupt this signaling cascade, leading to impaired sperm morphology and function.
Caption: STK33 signaling pathway in spermatogenesis and its inhibition by this compound and CDD-2807.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through an in vitro kinase assay.
Objective: To quantify the potency of an inhibitor against its target kinase.
Materials:
-
Recombinant STK33 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is a known substrate of STK33)
-
Test compounds (this compound or CDD-2807) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the recombinant STK33 enzyme, the kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Male Contraceptive Efficacy Study in Mice (CDD-2807)
The following is a generalized protocol based on the described in vivo studies for CDD-2807.
Objective: To assess the contraceptive efficacy, reversibility, and safety of a test compound in a preclinical animal model.
Animals:
-
Sexually mature male mice (e.g., C57BL/6 strain)
-
Fertile female mice
Procedure:
-
Dosing Phase: Administer the test compound (CDD-2807) to male mice via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency for a set duration (e.g., 21 days). A control group receives the vehicle (the solvent used to dissolve the compound).
-
Mating Trials: After the dosing period, house the treated and control male mice with fertile female mice. Monitor for pregnancies and litter sizes over a defined period (e.g., 2 months).
-
Reversibility Phase: Cease administration of the test compound. After a washout period, re-introduce the previously treated male mice to new fertile female mice and monitor for the restoration of fertility.
-
Safety and Toxicity Assessment: Throughout the study, monitor the animals for any signs of toxicity, changes in body weight, and overall health. At the end of the study, tissues such as the testes and brain may be collected for histological analysis and to assess for compound accumulation.
-
Sperm Analysis: At various time points, sperm can be collected from the epididymis to assess sperm count, motility, and morphology.
Caption: A generalized workflow for an in vivo male contraceptive efficacy study.
Comparative Discussion
Application Focus: The primary distinction between these two compounds lies in their reported applications. This compound was developed as a chemical probe to investigate the role of STK33 in KRAS-dependent cancers. The studies on this compound have largely focused on its in vitro characterization and its effects on cancer cell viability. In contrast, CDD-2807 has been primarily investigated as a potential non-hormonal male contraceptive. The available data for CDD-2807 is heavily focused on its in vivo efficacy, reversibility, and safety profile in animal models.
Pharmacokinetics: The available pharmacokinetic data is limited and not directly comparable. This compound exhibits high plasma protein binding and variable plasma stability between human and mouse plasma. For CDD-2807, while specific quantitative data is not provided in the initial reports, it is described as having favorable metabolic stability and the ability to cross the blood-testis barrier without accumulating in the brain, which are crucial properties for a male contraceptive agent.
Conclusion
This compound and CDD-2807 are valuable tools for the study of STK33. This compound, with its well-defined in vitro selectivity profile, serves as an excellent chemical probe for dissecting the cellular functions of STK33, particularly in the context of cancer research. CDD-2807, on the other hand, represents a significant step forward in the development of non-hormonal male contraceptives, with promising in vivo data demonstrating its potential for reversible infertility.
For researchers, the choice between this compound and CDD-2807 will depend on the specific research question. For in vitro studies requiring a well-characterized, selective inhibitor to probe STK33 function, this compound is a strong candidate. For in vivo studies focused on male reproduction and contraception, CDD-2807 is the more relevant and better-characterized compound. Future studies providing a head-to-head comparison of their kinase selectivity profiles and detailed pharmacokinetic properties would be highly beneficial for the scientific community.
References
On-Target Efficacy of ML281: A Comparative Analysis for Drug Discovery Professionals
An In-depth Guide to the Potency, Selectivity, and Cellular Engagement of the STK33 Inhibitor ML281
In the landscape of targeted cancer therapy, the Serine/Threonine Kinase 33 (STK33) has emerged as a protein of significant interest. This compound, a potent and selective inhibitor of STK33, offers a valuable tool for researchers investigating STK33-dependent cellular processes. This guide provides a comprehensive comparison of this compound with other known STK33 inhibitors, supported by experimental data and detailed protocols to facilitate informed decisions in drug development and scientific research.
Potency and Selectivity: A Head-to-Head Comparison
This compound distinguishes itself through its high potency and exceptional selectivity for STK33. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound to be a robust 14 nM.[1] For a direct comparison of its on-target activity, we have compiled data for this compound and other reported STK33 inhibitors, compound 1 and a fasudil analogue 2.
| Compound | STK33 IC50 (nM) | PKA Selectivity (Fold) | Aurora B Selectivity (Fold) |
| This compound | 14 | >700 | 550 |
| Compound 1 | 7 | 28 | 0.4 |
| Fasudil Analogue 2 | 11 | 5 | 5 |
As evidenced in the table, while all three compounds exhibit potent inhibition of STK33, this compound demonstrates markedly superior selectivity against both Protein Kinase A (PKA) and Aurora B kinase. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of STK33. Furthermore, this compound has been profiled against a panel of 83 diverse kinases and was found to be remarkably selective, with significant inhibition only observed for FLT3 and KDR at higher concentrations.
Experimental Protocols: Methodologies for On-Target Validation
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
STK33 Kinase Enzyme System (Promega, Cat.# V4086)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of STK33 enzyme solution to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction. Final concentrations should be optimized, for example, 25 µM ATP and 0.2 µg/µL substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to its target protein within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-STK33 fusion vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
Nano-Glo® Live Cell Reagent
-
Test compounds (e.g., this compound)
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-STK33 fusion vector.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the test compounds and the NanoBRET™ Tracer at optimized concentrations. Incubate for 2 hours at 37°C.
-
Add Nano-Glo® Live Cell Reagent to all wells.
-
Measure both the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and engagement with the target. Determine the cellular IC50 value from the dose-response curve.
STK33 Signaling Pathway
The following diagram illustrates a simplified representation of the STK33 signaling pathway, highlighting its known interactions and downstream effects. STK33 has been shown to be a downstream mediator of Hypoxia-Inducible Factor 1-alpha (HIF1α) and can phosphorylate Extracellular Signal-Regulated Kinase 2 (ERK2).[1][2] Additionally, STK33 can bind to the transcription factor c-Myc and enhance its activity.[2][3]
Conclusion
This compound stands out as a highly potent and selective chemical probe for studying the biological functions of STK33. Its superior selectivity profile compared to other known inhibitors minimizes the potential for confounding off-target effects, making it an invaluable tool for target validation and downstream pathway analysis. The provided experimental protocols offer a starting point for researchers to independently verify the on-target activity of this compound and other STK33 inhibitors in both biochemical and cellular contexts. Understanding the intricate signaling network of STK33, as depicted in the pathway diagram, will be crucial in elucidating its role in various disease states and for the development of novel therapeutic strategies.
References
Safety Operating Guide
Proper Disposal of ML281: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of ML281, a potent and selective inhibitor of Serine/threonine kinase 33 (STK33).
Summary of Key Information
The following table summarizes essential data for this compound. This information is crucial for understanding the chemical's properties and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Chemical Name | N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)-4-(isopropyl)phenyl)thiophene-2-carboxamide | [1][2] |
| CAS Number | 1404437-62-2 | [3] |
| Molecular Formula | C22H19N3O2S | [3] |
| Molecular Weight | 389.47 g/mol | [3] |
| Appearance | Solid | [4] |
Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. As a solid chemical compound used in research, it should be treated as chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Glasses: To protect your eyes from any potential splashes or airborne particles.
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect your clothing and skin.
Step 2: Waste Collection
-
Solid Waste: Collect unadulterated this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated and clearly labeled hazardous waste container. The container should be compatible with chemical waste and have a secure lid.
-
Solutions: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be disposed of as liquid chemical waste. Collect the solution in a sealed, properly labeled container. Do not mix with other incompatible waste streams.
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)-4-(isopropyl)phenyl)thiophene-2-carboxamide
-
The concentration (if in solution)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific waste disposal protocols before handling and disposing of any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
